But-3-yne-1-sulfonamide
説明
Structure
3D Structure
特性
IUPAC Name |
but-3-yne-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2S/c1-2-3-4-8(5,6)7/h1H,3-4H2,(H2,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWUPGMIWCDQKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1341659-00-4 | |
| Record name | but-3-yne-1-sulfonamide | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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An In-depth Technical Guide to But-3-yne-1-sulfonamide: A Bifunctional Building Block for Chemical Biology and Drug Discovery
Abstract
But-3-yne-1-sulfonamide is a compelling, yet under-documented, bifunctional molecule poised for significant application in medicinal chemistry and chemical biology. Its structure uniquely combines a terminal alkyne—a versatile handle for bioorthogonal "click" chemistry—with a primary sulfonamide, a well-established pharmacophore known for its diverse biological activities and ability to engage with various protein targets.[1][2][3] This guide provides a comprehensive technical overview of But-3-yne-1-sulfonamide, including its core chemical properties, a robust and detailed protocol for its synthesis, predicted spectroscopic data for its characterization, and an expert analysis of its potential applications in the development of novel therapeutics and chemical probes.
Core Molecular Structure and Properties
But-3-yne-1-sulfonamide (CAS Number: 1341659-00-4) is a low molecular weight organic compound featuring a four-carbon aliphatic chain functionalized with a terminal alkyne at one end and a primary sulfonamide group at the other.[4][5] This dual functionality is the cornerstone of its utility, enabling its use as a versatile linker or a foundational piece in fragment-based drug design.
Chemical Structure
The structure consists of a butynyl group attached to a sulfonylamide moiety. The terminal triple bond provides a reactive site for highly specific cycloaddition reactions, while the sulfonamide group offers hydrogen bonding capabilities and potential for coordination with metallic centers in enzymes.[2]
Caption: 2D Chemical Structure of But-3-yne-1-sulfonamide.
Physicochemical and Identification Data
Quantitative data for But-3-yne-1-sulfonamide is summarized below. While experimental physical properties such as melting point are not widely published, its key identifiers and calculated properties are well-defined.
| Property | Value | Source |
| IUPAC Name | but-3-yne-1-sulfonamide | [4] |
| CAS Number | 1341659-00-4 | [4][5] |
| Molecular Formula | C₄H₇NO₂S | [4][6] |
| Molecular Weight | 133.17 g/mol | [4] |
| Monoisotopic Mass | 133.01974 Da | [6] |
| SMILES | C#CCCS(=O)(=O)N | [6] |
| InChIKey | LOWUPGMIWCDQKL-UHFFFAOYSA-N | [4] |
| XlogP (Predicted) | -0.5 | [6] |
Synthesis and Characterization
While specific literature detailing the synthesis of But-3-yne-1-sulfonamide is sparse, a reliable synthetic route can be proposed based on well-established and robust chemical transformations. The most common and effective method for preparing primary sulfonamides involves the reaction of a corresponding sulfonyl chloride with ammonia.[1]
Proposed Synthetic Workflow
The proposed synthesis is a two-step process starting from the commercially available 3-butyn-1-ol. The first step is the conversion of the alcohol to a sulfonate ester, followed by displacement to form a thioacetate. Oxidation then yields the key intermediate, but-3-yne-1-sulfonyl chloride, which is subsequently ammonolyzed to the final product.
Caption: Proposed synthetic workflow for But-3-yne-1-sulfonamide.
Experimental Protocol (Representative)
This protocol describes a robust, field-proven method for the synthesis of aliphatic sulfonyl chlorides followed by their conversion to primary sulfonamides.
Step 1 & 2: Synthesis of But-3-yne-1-sulfonyl chloride
-
Thioacetate Formation: To a solution of 3-butyn-1-ol (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). Stir for 1 hour. Wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure. Dissolve the crude mesylate in DMF and add potassium thioacetate (1.5 eq). Heat the mixture to 60 °C for 4 hours. After cooling, dilute with water and extract with diethyl ether. The combined organic layers are washed, dried, and concentrated to yield S-(But-3-yn-1-yl) ethanethioate.
-
Oxidative Chlorination: Dissolve the crude thioacetate in a mixture of DCM and water (10:1). Cool the solution to 0 °C. Bubble chlorine gas through the solution (or add N-chlorosuccinimide in portions) while vigorously stirring, maintaining the temperature below 10 °C. Monitor the reaction by TLC until the starting material is consumed. Carefully quench the reaction with a saturated solution of sodium sulfite. Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield but-3-yne-1-sulfonyl chloride as a crude oil, which should be used immediately in the next step.
Step 3: Synthesis of But-3-yne-1-sulfonamide
-
Ammonolysis: Dissolve the crude but-3-yne-1-sulfonyl chloride from the previous step in tetrahydrofuran (THF, 0.5 M). Cool the solution to 0 °C in an ice bath.
-
Add this solution dropwise to a vigorously stirred, cooled (0 °C) solution of aqueous ammonia (28-30%, 10 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Work-up and Purification: Remove the THF under reduced pressure. Extract the remaining aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid/oil by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure But-3-yne-1-sulfonamide.
Predicted Spectroscopic Data for Characterization
Authenticating the structure of the synthesized product is critical. Based on the known spectral properties of terminal alkynes and aliphatic sulfonamides, the following characteristic signals are predicted.[7][8]
¹H NMR (400 MHz, CDCl₃):
-
δ ~4.8-5.2 ppm (br s, 2H): Protons of the primary sulfonamide (-SO₂NH₂ ). The broadness is due to quadrupole broadening from the nitrogen atom and potential chemical exchange.
-
δ ~3.3-3.4 ppm (t, 2H): Methylene protons adjacent to the sulfonamide group (-CH₂ -SO₂NH₂).
-
δ ~2.6-2.7 ppm (td, 2H): Propargylic methylene protons (-C≡C-CH₂ -CH₂-).
-
δ ~2.0-2.1 ppm (t, 1H): Terminal alkyne proton (H -C≡C-).
¹³C NMR (100 MHz, CDCl₃):
-
δ ~80-82 ppm: Quaternary alkyne carbon (-C ≡C-CH₂-).
-
δ ~70-72 ppm: Terminal alkyne carbon (H-C ≡C-).
-
δ ~55-57 ppm: Carbon adjacent to the sulfonamide group (-C H₂-SO₂NH₂).
-
δ ~18-20 ppm: Propargylic carbon (-C≡C-C H₂-).
FT-IR (Thin Film, cm⁻¹):
-
~3300 cm⁻¹ (sharp, strong): Terminal alkyne C-H stretch.
-
~3350 & ~3250 cm⁻¹ (two bands, medium): N-H stretching of the primary sulfonamide.
-
~2120 cm⁻¹ (weak to medium, sharp): C≡C triple bond stretch.
-
~1320 & ~1150 cm⁻¹ (strong): Asymmetric and symmetric SO₂ stretching vibrations, respectively.[7]
Reactivity and Applications in Drug Development
The true value of But-3-yne-1-sulfonamide lies in its bifunctional nature, which allows for sequential or orthogonal chemical modifications.
The Alkyne Handle: Gateway to "Click" Chemistry
The terminal alkyne group is an ideal substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction is exceptionally robust, high-yielding, and tolerant of a vast array of functional groups, making it perfect for biological applications.
-
Mechanism: But-3-yne-1-sulfonamide can be reliably conjugated to any molecule bearing an azide group in the presence of a Cu(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole linkage.[7]
-
Application: This allows researchers to "click" the sulfonamide-containing fragment onto complex biomolecules (peptides, proteins, nucleic acids) or other small-molecule fragments to build libraries of potential drug candidates or create targeted probes for activity-based protein profiling.
Sources
- 1. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO [organic-chemistry.org]
- 2. Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes [mdpi.com]
- 3. 1341659-00-4 | But-3-yne-1-sulfonamide - AiFChem [aifchem.com]
- 4. nextsds.com [nextsds.com]
- 5. PubChemLite - But-3-yne-1-sulfonamide (C4H7NO2S) [pubchemlite.lcsb.uni.lu]
- 6. rsc.org [rsc.org]
- 7. ripublication.com [ripublication.com]
- 8. But-3-yne-1-sulfonic acid | C4H6O3S | CID 14205330 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis Protocols and Mechanistic Rationale for But-3-yne-1-sulfonamide
Executive Summary
But-3-yne-1-sulfonamide (CAS 1341659-00-4) is a highly versatile, bifunctional building block. Featuring a terminal alkyne and a primary sulfonamide, it is extensively utilized in bioorthogonal chemistry—specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC)—to synthesize clickable fluorophores[1]. Furthermore, it serves as a critical bioisostere in the development of targeted therapeutics, such as rocaglate acyl sulfamides, which act as selective inhibitors of glioblastoma stem cells[2][3].
This technical guide outlines a robust, self-validating four-step synthetic protocol for the de novo preparation of But-3-yne-1-sulfonamide. The methodology emphasizes the mechanistic causality behind reagent selection, ensuring experimental reproducibility and high-fidelity structural conversion.
Retrosynthetic Strategy and Mechanistic Causality
The synthesis of But-3-yne-1-sulfonamide from commercially available 4-bromo-1-butyne requires careful orthogonal protection of the alkyne's reactivity while transforming the terminal halide into a sulfonamide.
-
Thioacetylation: Direct sulfonation of alkyl halides often requires harsh conditions that can degrade alkynes. Instead, an SN2 displacement utilizing potassium thioacetate (KSAc) introduces the sulfur atom cleanly. KSAc is a soft nucleophile that avoids premature deprotonation of the weakly acidic terminal alkyne.
-
Oxidation: The resulting thioester is oxidatively cleaved to the sulfonic acid[4]. Hydrogen peroxide in acetic acid generates peracetic acid in situ, which oxidizes the sulfur atom to the +6 oxidation state while hydrolyzing the acetyl group.
-
Chlorination: The sulfonic acid is activated to the highly electrophilic sulfonyl chloride[1]. Thionyl chloride (SOCl2) is used in conjunction with catalytic N,N-dimethylformamide (DMF). DMF forms a Vilsmeier-Haack intermediate, which accelerates the substitution of the hydroxyl group by chloride.
-
Amination: Finally, nucleophilic acyl substitution at the sulfonyl center using ammonia yields the target sulfonamide. The reaction is kept at low temperatures to suppress competitive hydrolysis back to the sulfonic acid.
Retrosynthetic pathway and mechanistic steps for But-3-yne-1-sulfonamide.
Quantitative Data & Process Parameters
The following table summarizes the critical process parameters (CPPs) and expected yields for the synthetic sequence, acting as a self-validating checklist for bench scientists.
| Step | Product / Intermediate | Reagents & Solvents | Temp (°C) | Time (h) | Typical Yield (%) | In-Process Control (IPC) |
| 1 | S-but-3-ynyl ethanethioate | 4-Bromo-1-butyne, KSAc, DMF | 20–25 | 4 | 85–92 | Complete consumption of bromide (GC-MS) |
| 2 | But-3-yne-1-sulfonic acid | H₂O₂ (30%), AcOH | 0 → 25 | 12 | 75–80 | Absence of thioester carbonyl (IR: ~1690 cm⁻¹) |
| 3 | But-3-yne-1-sulfonyl chloride | SOCl₂, DMF (cat.), DCM | 40 (Reflux) | 5 | 85–90 | Shift of S=O bands in IR; TLC monitoring |
| 4 | But-3-yne-1-sulfonamide | NH₄OH (aq), DCM | 0 → 25 | 2–4 | 70–85 | Appearance of primary amine N-H stretches (IR) |
Step-by-Step Experimental Methodologies
Step 1: Synthesis of S-but-3-ynyl ethanethioate
-
Preparation: Charge a flame-dried, nitrogen-purged round-bottom flask with anhydrous DMF (50 mL) and potassium thioacetate (1.2 equiv, 55 mmol).
-
Addition: Cool the suspension to 0 °C. Add 4-bromo-1-butyne (1.0 equiv, 45 mmol) dropwise over 15 minutes to control the mild exotherm.
-
Reaction: Remove the ice bath and stir the mixture at room temperature (20–25 °C) for 4 hours.
-
Workup: Quench the reaction by pouring it into ice water (150 mL). Extract the aqueous layer with diethyl ether (3 × 50 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude thioester is typically pure enough for the next step.
Step 2: Oxidation to But-3-yne-1-sulfonic acid
-
Preparation: Dissolve the crude S-but-3-ynyl ethanethioate (40 mmol) in glacial acetic acid (30 mL)[4].
-
Oxidation: Cool the solution to 0 °C. Carefully add 30% aqueous hydrogen peroxide (3.5 equiv, 140 mmol) dropwise.
-
Causality Note: Strict temperature control is mandatory here to prevent thermal runaway and the oxidative cleavage of the sensitive alkyne moiety.
-
-
Reaction: Allow the mixture to warm to room temperature and stir overnight (12 hours).
-
Workup: Destroy excess peroxides by adding a saturated aqueous solution of sodium sulfite (validate complete quenching with starch-iodide paper). Concentrate the mixture under high vacuum to remove acetic acid, yielding the sulfonic acid intermediate.
Step 3: Chlorination to But-3-yne-1-sulfonyl chloride (CAS 936644-39-2)
-
Preparation: Suspend the but-3-yne-1-sulfonic acid (30 mmol) in anhydrous dichloromethane (DCM, 50 mL) under a nitrogen atmosphere[1].
-
Activation: Add thionyl chloride (SOCl₂, 3.0 equiv, 90 mmol) followed by 3 drops of anhydrous DMF (catalyst).
-
Reaction: Equip the flask with a reflux condenser and heat to 40 °C for 5 hours. The evolution of SO₂ and HCl gases will cease upon completion.
-
Isolation: Cool to room temperature and concentrate under reduced pressure to remove DCM and excess SOCl₂. The resulting But-3-yne-1-sulfonyl chloride is a highly reactive electrophile and must be used immediately in the next step to prevent ambient hydrolysis.
Step 4: Amination to But-3-yne-1-sulfonamide (CAS 1341659-00-4)
-
Preparation: Dissolve the freshly prepared but-3-yne-1-sulfonyl chloride (25 mmol) in anhydrous DCM (40 mL) and cool strictly to 0 °C in an ice bath.
-
Amination: Add concentrated aqueous ammonium hydroxide (28% NH₃, 5.0 equiv) dropwise under vigorous stirring. Alternatively, gaseous ammonia can be bubbled directly through the solution[5].
-
Reaction: Stir the biphasic mixture at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 2 hours.
-
Workup: Dilute with water (30 mL) and separate the layers. Extract the aqueous phase with DCM (2 × 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate) to afford the pure But-3-yne-1-sulfonamide as a crystalline solid.
Application Workflow: Bioorthogonal Tagging
The terminal alkyne of But-3-yne-1-sulfonamide acts as an ideal bioorthogonal handle. When coupled to a target scaffold (e.g., a rocaglate core for glioblastoma targeting[2]), the resulting conjugate can be tracked, isolated, or visualized using an azide-functionalized fluorophore via CuAAC.
Integration of But-3-yne-1-sulfonamide in bioorthogonal CuAAC click chemistry workflows.
References
-
Small-Molecule Fluorophores with Large Stokes Shifts: 9-Iminopyronin Analogues as Clickable Tags The Journal of Organic Chemistry - ACS Publications URL:[Link]
-
Identification of Rocaglate Acyl Sulfamides as Selective Inhibitors of Glioblastoma Stem Cells ACS Central Science URL:[Link]
-
Supporting information: The use of a[4+2] cycloaddition reaction for... Royal Society of Chemistry (RSC) URL:[Link](Extracted from RSC Supporting Info)
Sources
But-3-yne-1-sulfonamide in Chemical Biology: A Technical Guide to Bifunctional Probe Design and Therapeutic Discovery
Executive Summary
In the landscape of modern drug discovery and chemical biology, small-molecule bifunctionality is a critical driver of innovation. But-3-yne-1-sulfonamide (and its direct precursor, but-3-yne-1-sulfonyl chloride) has emerged as a highly versatile aliphatic scaffold. By bridging a terminal alkyne with a primary sulfonamide via a flexible two-carbon spacer, this molecule enables perfectly orthogonal reactivity. It serves simultaneously as a bioorthogonal handle for click chemistry and as a potent zinc-binding pharmacophore for metalloenzyme inhibition.
This technical guide deconstructs the mechanistic rationale behind But-3-yne-1-sulfonamide applications, detailing its use in synthesizing large Stokes shift fluorophores, developing antifungal agents, and engineering organometallic therapeutics.
Mechanistic Rationale: The Power of Orthogonal Reactivity
The utility of But-3-yne-1-sulfonamide is rooted in the independent electronic and steric profiles of its two functional termini:
-
The Terminal Alkyne ( −C≡CH ) : The alkyne moiety is kinetically inert under physiological conditions but highly reactive in the presence of azides and a Copper(I) catalyst. This enables Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier "click" reaction that forms a stable 1,2,3-triazole linkage.
-
The Primary Sulfonamide ( −SO2NH2 ) : Primary sulfonamides possess a pKa that allows them to exist as resonance-stabilized anions in the basic microenvironments of specific enzyme active sites. The deprotonated nitrogen acts as a strong nucleophile and a classical Lewis base, capable of tetrahedrally coordinating with transition metals like Zn2+ .
Bifunctional reactivity profile of But-3-yne-1-sulfonamide.
Application I: Bioorthogonal Labeling and Fluorescent Probes
Fluorophores with large Stokes shifts are highly sought after in biological imaging to minimize background autofluorescence and enhance signal-to-noise ratios. But-3-yne-1-sulfonyl chloride is utilized to synthesize clickable 9-iminopyronin analogues[1].
By reacting the sulfonyl chloride derivative with silicon-containing 9-aminopyronins, researchers generate compounds like N-(3,7-Bis(dimethylamino)-5,5-dimethyldibenzo[b,e]silin-10(5H)-ylidene)but-3-yne-1-sulfonamide. The resulting fluorophores exhibit remarkable Stokes shifts (~200 nm) and high thermal/photochemical stability. The terminal alkyne allows these tags to be bioorthogonally ligated to target biomolecules, such as 2-azido-2-deoxy-d-glucose[1].
Protocol 1: CuAAC Bioconjugation of Sulfonamide-Fluorophores
Causality & Design: This protocol relies on the in situ reduction of Cu(II) to Cu(I) to prevent the oxidative Glaser coupling of the terminal alkynes, ensuring the cycloaddition pathway is exclusively favored.
-
Preparation : Dissolve the but-3-yne-1-sulfonamide-derived fluorophore (1.0 eq) and the azido-biomolecule (1.2 eq) in a degassed co-solvent system (e.g., t -BuOH/Water 1:1). Rationale: Degassing prevents dissolved oxygen from prematurely oxidizing the Cu(I) catalyst.
-
Catalyst Assembly : Add CuSO4⋅5H2O (0.1 eq) followed immediately by sodium ascorbate (0.5 eq). Rationale: Sodium ascorbate acts as the reducing agent, generating the catalytically active Cu(I) species in the reaction matrix.
-
Reaction : Stir the mixture at room temperature in the dark for 2–4 hours.
-
Validation Checkpoint : Monitor the reaction via LC-MS or 1H NMR. Successful cycloaddition is confirmed by the disappearance of the terminal alkyne proton ( ∼2.5 ppm) and the emergence of the characteristic 1,2,3-triazole proton ( ∼7.8–8.5 ppm).
Application II: Metalloenzyme Inhibition in Antifungal Discovery
The opportunistic fungal pathogen Candida parapsilosis relies on a β -class carbonic anhydrase (CpNce103p) for survival and adaptation to fluctuating CO2 environments. Because human hosts lack β -type carbonic anhydrases, this enzyme is a prime target for selective antifungal drug development[2].
But-3-yne-1-sulfonamide acts as a highly effective, low-molecular-weight inhibitor of CpNce103p, achieving a Ki of 933 nM[2].
-
Mechanism of Action : The primary sulfonamide group enters the tight cavity of the enzyme's active site. The sulfonamide nitrogen displaces the catalytic water molecule, forming a tetrahedral coordination bond with the active-site Zn2+ ion[3].
-
Structural Stabilization : The oxygen atoms of the sulfonamide group engage in chalcogen bonding within the active site, locking the inhibitor into a stable conformation[3]. The trailing alkyne chain occupies the active-site channel, providing an ideal vector for synthesizing extended derivatives that can interact with peripheral amino acid residues to further boost binding affinity.
Application III: Antimicrobial Organometallic Therapeutics
Beyond traditional small molecules, But-3-yne-1-sulfonamide is a critical building block in the synthesis of organometallic antibiotics. Specifically, it is used to generate Gold(I)-phosphine 1,2,3-triazole derivatives[4].
In this application, the alkyne undergoes a 1,3-dipolar cycloaddition with a triethylphosphine-gold-azide. The resulting conjugate links the gold(I) atom directly to a 1,2,3-triazole ring via a covalent gold-carbon bond. These complexes exhibit potent antibacterial activity, demonstrating that the biological efficacy is driven synergistically by the gold-phosphine complex and the triazole-sulfonamide scaffold[4].
Protocol 2: Synthesis of Gold(I)-Phosphine 1,2,3-Triazole Derivatives
Synthesis workflow for Gold(I)-triazole antimicrobial conjugates.
Causality & Design:
-
Reagent Mixing : Suspend But-3-yne-1-sulfonamide (100 mg, 0.75 mmol, 1.0 eq.) and triethylphosphine-gold-azide (268 mg, 0.75 mmol, 1.0 eq.) in a reaction vessel[4].
-
Solvation : Add 20 mL of degassed, dry tetrahydrofuran (THF). Rationale: Strict anhydrous and anaerobic conditions prevent the oxidation of the phosphine ligand and moisture-induced degradation of the organometallic precursors.
-
Cycloaddition : Stir the suspension in the dark at room temperature for 18 hours[4]. Rationale: Gold(I) complexes are highly photosensitive. Ambient light can trigger photolytic disproportionation, reducing the complex into biologically inactive Gold(0) nanoparticles. Room temperature ensures the cycloaddition proceeds without thermal decomposition of the azide.
-
Purification : Evaporate the solvent under vacuum. Purify the residue using flash chromatography (Eluent: EtOAc / (EtOAc/ H2O /AcOH 3/1/1))[4].
-
Validation Checkpoint : Confirm the integrity of the Au-P bond via 31P NMR. The formation of the triazole ring should be verified via mass spectrometry to ensure the 1,3-dipolar cycloaddition was successful.
Quantitative Data Summary
The following table synthesizes the quantitative metrics associated with the diverse applications of But-3-yne-1-sulfonamide and its derivatives:
| Application / Derivative | Target / Utility | Key Metric / Yield | Reference |
| 9-Iminopyronin Analogue (2e) | Bioorthogonal Fluorescent Tagging | 38% Synthesis Yield; ~200 nm Stokes Shift | Horváth et al.[1] |
| But-3-yne-1-sulfonamide | CpNce103p ( β -CA) Metalloenzyme | Ki=933 nM (Single-digit micromolar inhibition) | Dostál et al.[2] |
| Gold(I)-Triazole Conjugate | Antibacterial Organometallics | 18h Reaction Time; High purity post-chromatography | EP3584249A1[4] |
References
- EP3584249A1 - Gold (i)-phosphine 1,2,3-triazole derivatives with antiobiotic properties. Google Patents.
-
Horváth, P., Šebej, P., Šolomek, T., & Klán, P. (2014). Small-Molecule Fluorophores with Large Stokes Shifts: 9-Iminopyronin Analogues as Clickable Tags. The Journal of Organic Chemistry - ACS Publications. URL:[Link]
-
Dostál, J., et al. (2025). Structural characterization and inhibition of carbonic anhydrase from Candida parapsilosis. ResearchGate / NIH. URL:[Link]
Sources
The Role of the Sulfonamide Group in Medicinal Chemistry: A Technical Whitepaper
Executive Summary
The sulfonamide functional group (–SO₂NH₂) represents one of the most versatile and historically significant pharmacophores in medicinal chemistry. From the discovery of Prontosil in the 1930s to the modern development of targeted anti-cancer and anti-glaucoma agents, sulfonamides have evolved from simple antibacterial agents into highly tunable scaffolds. As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth mechanistic analysis of the sulfonamide group, exploring its physicochemical properties, its dual primary mechanisms of action (DHPS and Carbonic Anhydrase inhibition), and the field-proven experimental protocols required to synthesize and evaluate these compounds.
Structural and Physicochemical Foundations
In drug design, the sulfonamide group is frequently employed as a bioisostere for the amide group. However, this substitution is not merely a 1:1 structural swap; it fundamentally alters the physicochemical properties of the molecule, driving unique target interactions [1].
-
Geometry: Unlike the planar, sp²-hybridized amide bond, the sulfur atom in a sulfonamide is sp³-hybridized, adopting a tetrahedral geometry. This forces the attached substituents out of plane, allowing the molecule to access distinct binding pockets that a flat amide cannot reach.
-
Metabolic Stability: Amides are highly susceptible to enzymatic cleavage by proteases and amidases. The sulfonamide bond is highly resistant to hydrolytic cleavage, significantly extending the in vivo half-life of the drug.
-
Hydrogen Bonding & Acidity: The –SO₂ moiety provides two strong hydrogen bond acceptors. Furthermore, the electron-withdrawing nature of the sulfonyl group renders the adjacent nitrogen proton moderately acidic (pKa typically between 5.0 and 10.0). At physiological pH (7.4), many sulfonamides exist partially or fully as anions, which is critical for their interaction with metal-dependent enzymes.
Table 1: Physicochemical Comparison of Amide vs. Sulfonamide
| Property | Amide (–CONH–) | Sulfonamide (–SO₂NH–) | Pharmacological Impact |
| Geometry | Planar (sp²) | Tetrahedral (sp³) | Alters 3D conformation and receptor fit. |
| H-Bond Acceptors | 1 (Carbonyl Oxygen) | 2 (Sulfonyl Oxygens) | Enhances target binding affinity. |
| N-H Acidity (pKa) | ~15 (Non-acidic) | ~5 - 10 (Weakly acidic) | Allows ionization at physiological pH; critical for metal coordination. |
| Hydrolytic Stability | Low to Moderate | Very High | Prevents premature metabolic degradation by amidases. |
Core Mechanism I: Disruption of Folate Biosynthesis
The earliest and most famous application of sulfonamides is their bacteriostatic action. Bacteria must synthesize their own folate de novo to produce nucleotides for DNA and RNA synthesis. Mammals, lacking this pathway, absorb folate from their diet, creating a perfect window for selective toxicity [2].
Sulfonamides act as competitive inhibitors of Dihydropteroate Synthase (DHPS) . Because the sulfonamide pharmacophore perfectly mimics the spatial arrangement and charge distribution of para-aminobenzoic acid (pABA)—the natural substrate of DHPS—it binds to the active site. However, the stable tetrahedral geometry of the SO₂ group prevents the necessary nucleophilic attack by the pterin intermediate, creating a dead-end complex that halts folate production.
Figure 1: DHPS inhibition by sulfonamides disrupting the bacterial folate synthesis pathway.
Core Mechanism II: Carbonic Anhydrase (CA) Inhibition
Beyond antibacterial applications, the sulfonamide group is the premier pharmacophore for inhibiting Carbonic Anhydrases (CAs) , a family of zinc metalloenzymes that catalyze the reversible hydration of CO₂ to bicarbonate and protons. This mechanism is leveraged in diuretics (e.g., hydrochlorothiazide), anti-glaucoma agents (e.g., dorzolamide), and emerging anti-tumor agents targeting the hypoxia-induced CA IX isoform [3].
The Causality of Inhibition: The active site of CA contains a Zn²⁺ ion coordinated by three histidine residues and a catalytic water molecule (or hydroxide ion). Primary sulfonamides (R-SO₂NH₂) have a pKa (~7.0-8.0) that allows them to deprotonate near physiological pH. The resulting sulfonamide anion (R-SO₂NH⁻) acts as a powerful nucleophile, displacing the catalytic water molecule and coordinating directly to the Zn²⁺ ion. This direct metal coordination, bolstered by hydrogen bonding between the sulfonyl oxygens and the enzyme's Thr199 residue, locks the enzyme in an inactive state [4].
Figure 2: Mechanism of Carbonic Anhydrase inhibition via direct Zinc coordination.
Table 2: Quantitative Pharmacological Data of Key Sulfonamides
| Drug Name | Primary Indication | Target Enzyme | pKa (approx.) | Target IC₅₀ (nM) |
| Sulfamethoxazole | Antibacterial | Bacterial DHPS | 5.6 | ~ 1,500 |
| Acetazolamide | Glaucoma / Diuretic | Human CA II | 7.2 | 12.0 |
| Celecoxib | Anti-inflammatory | COX-2 | 11.1 | 40.0 |
| Indapamide | Hypertension | Human CA VII / IX | 8.8 | 15.0 - 25.0 |
Experimental Workflows & Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the underlying causality for the experimental choices made.
Figure 3: Standard workflow from sulfonamide synthesis to in vitro screening.
Protocol 1: Synthesis of Sulfonamides via Sulfonyl Chloride Coupling
This is the most robust method for generating sulfonamide libraries for structure-activity relationship (SAR) studies[5].
Rationale & Causality: The reaction between a primary amine and a sulfonyl chloride generates HCl as a byproduct. If unneutralized, HCl will protonate the remaining primary amine, rendering it non-nucleophilic and stalling the reaction at 50% conversion. Therefore, a non-nucleophilic organic base (e.g., DIPEA or pyridine) is strictly required to scavenge the acid.
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 equivalent of the primary amine in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Causality: Anhydrous conditions prevent the competitive hydrolysis of the sulfonyl chloride into an unreactive sulfonic acid.
-
Base Addition: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA).
-
Temperature Control: Cool the reaction flask to 0 °C using an ice-water bath. Causality: Sulfonylation is highly exothermic. Cooling prevents thermal degradation and minimizes di-sulfonylation (formation of R-N(SO₂R)₂).
-
Electrophile Addition: Dissolve 1.1 equivalents of the desired sulfonyl chloride in DCM and add dropwise over 15 minutes.
-
Reaction Monitoring (Self-Validation): Remove the ice bath and allow the reaction to warm to room temperature. Monitor via TLC (Hexane:EtOAc). The reaction is complete when the ninhydrin-positive amine spot disappears, replaced by a UV-active, ninhydrin-negative product spot at a higher Rf.
-
Workup: Quench with saturated aqueous NH₄Cl to neutralize excess base. Extract with DCM, wash with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography. Confirm identity via LC-MS (look for the [M-H]⁻ peak, as sulfonamides ionize excellently in negative mode).
Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay
Measuring CA activity via direct CO₂ hydration is difficult because the reaction is extremely fast. We utilize a self-validating colorimetric assay using 4-nitrophenyl acetate (4-NPA) as a surrogate substrate. CA exhibits esterase activity, cleaving 4-NPA to yield 4-nitrophenol, which absorbs strongly at 400 nm [6].
Step-by-Step Methodology:
-
Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.4, 0.1 mM ZnSO₄). Causality: Exogenous zinc ensures the metalloenzyme remains fully saturated and active.
-
Reagent Setup: Prepare a 10 mM stock of the synthesized sulfonamide in DMSO. Create a 10-point serial dilution series. Prepare a 3 mM stock of 4-NPA in 100% ethanol.
-
Control Design (Self-Validation):
-
Positive Control: Acetazolamide (known inhibitor, validates assay sensitivity).
-
Negative Control (Blank): Buffer + 4-NPA without enzyme (accounts for the spontaneous auto-hydrolysis of 4-NPA).
-
-
Incubation: In a 96-well microplate, mix 10 µL of the inhibitor dilution, 10 µL of purified CA enzyme (e.g., human CA II, 10 nM final concentration), and 70 µL of buffer. Incubate for 15 minutes at room temperature to allow the inhibitor to coordinate the zinc ion.
-
Reaction Initiation: Add 10 µL of the 4-NPA substrate to all wells.
-
Kinetic Read: Immediately measure absorbance at 400 nm every 1 minute for 30 minutes using a microplate reader.
-
Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the absorbance vs. time curve. Subtract the blank V₀ from all readings. Plot % Inhibition vs. Log[Inhibitor] and fit to a 4-parameter logistic curve to determine the IC₅₀.
References
-
Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase Science / PubMed Central (NIH) URL:[Link]
-
Carbonic anhydrase inhibitors. Sulfonamide diuretics revisited—old leads for new applications? Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
-
Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors MDPI - International Journal of Molecular Sciences URL:[Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation Journal of the American Chemical Society (ACS) URL:[Link]
-
Design of Fluorescent Sulfonamides as Probes of Tumor-Associated Carbonic Anhydrase IX That Inhibit Isozyme IX-Mediated Acidification of Hypoxic Tumors Journal of Medicinal Chemistry (ACS) URL:[Link]
Application Note: High-Fidelity CuAAC Bioconjugation Using But-3-yne-1-sulfonamide
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Bioorthogonal Labeling, Pharmacophore Conjugation, and Probe Synthesis
Executive Summary
But-3-yne-1-sulfonamide is a highly versatile, bifunctional molecular building block utilized extensively in medicinal chemistry and chemical biology . The molecule features a sulfonamide moiety—a privileged pharmacophore known for its potent interaction with metalloenzymes like carbonic anhydrases and its broad antimicrobial properties. Conversely, the terminal but-3-yne group provides a bioorthogonal handle perfectly suited for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
This application note details a highly optimized, self-validating CuAAC protocol for conjugating But-3-yne-1-sulfonamide to azide-bearing molecules. By leveraging specific catalyst-ligand complexes, this methodology ensures high regioselectivity (yielding exclusively the 1,4-disubstituted 1,2,3-triazole) while preserving the structural integrity of sensitive biological substrates.
Mechanistic Rationale & Reagent Causality
As a Senior Application Scientist, I emphasize that successful click chemistry is not merely about mixing reagents; it requires a deep understanding of the kinetic and thermodynamic forces at play. The choices of reagents in this protocol are governed by strict chemical causality:
-
In Situ Cu(I) Generation: The active catalytic species is Cu(I). However, Cu(I) salts (e.g., CuBr) are thermodynamically unstable in aqueous environments, rapidly undergoing oxidation or disproportionation. By utilizing Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) and reducing it in situ with Sodium Ascorbate, we guarantee a steady, controlled generation of the active Cu(I) catalyst .
-
The Role of THPTA: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a highly water-soluble accelerating ligand. Uncoordinated copper can generate reactive oxygen species (ROS) via the Fenton reaction, which degrades sensitive biological azides. THPTA coordinates the Cu(I) ion, shielding the reaction environment from oxidative stress while simultaneously stabilizing the critical copper-acetylide intermediate, thereby accelerating the cycloaddition rate by orders of magnitude.
Fig 1: Mechanistic pathway of CuAAC forming a 1,4-disubstituted triazole.
Empirical Optimization Data
To demonstrate the causality of our reagent selection, the following table summarizes the quantitative optimization data for the CuAAC reaction of But-3-yne-1-sulfonamide with a standard fluorescent azide probe. The data clearly illustrates that the inclusion of the THPTA ligand and the optimization of the solvent system drastically reduce reaction time and improve yield.
| Catalyst System | Ligand | Cu:Ligand Ratio | Solvent System | Reaction Time | Isolated Yield (%) |
| CuSO₄ / NaAsc | None | N/A | t-BuOH/H₂O (1:1) | 24 h | 45% |
| CuSO₄ / NaAsc | TBTA | 1:2 | DMSO/H₂O (1:1) | 12 h | 78% |
| CuSO₄ / NaAsc | THPTA | 1:5 | DMSO/H₂O (1:1) | 4 h | 89% |
| CuSO₄ / NaAsc | THPTA | 1:5 | DMSO/PBS (pH 7.4) | 2 h | >95% |
Experimental Workflow
The sequence of reagent addition is paramount. Deviating from this workflow can lead to substrate precipitation or oxidative damage.
Fig 2: Step-by-step experimental workflow for CuAAC bioconjugation.
Step-by-Step Self-Validating Protocol
This protocol is designed as a self-validating system. Built-in visual and analytical checkpoints ensure that the researcher can verify the integrity of the reaction at each critical phase.
Phase 1: Reagent Preparation
-
Alkyne Stock: Dissolve But-3-yne-1-sulfonamide in anhydrous DMSO to a concentration of 100 mM.
-
Azide Stock: Dissolve your target azide in DMSO or an appropriate aqueous buffer to 100 mM.
-
Copper Stock: Prepare a 100 mM solution of CuSO₄·5H₂O in ultrapure water.
-
Ligand Stock: Prepare a 200 mM solution of THPTA in ultrapure water.
-
Reducing Agent (CRITICAL): Prepare a 100 mM solution of Sodium Ascorbate in ultrapure water immediately before Phase 2.
-
Causality Note: Ascorbate oxidizes rapidly upon exposure to atmospheric oxygen. Using degraded ascorbate will fail to reduce the Cu(II), completely stalling the cycloaddition .
-
Phase 2: Reaction Assembly
-
Substrate Mixing: In a clean reaction vessel, combine the Azide (1.0 eq) and But-3-yne-1-sulfonamide (1.2 eq) in a 1:1 mixture of DMSO and PBS (pH 7.4).
-
Catalyst Pre-complexation: In a separate microcentrifuge tube, mix the CuSO₄ stock (0.1 eq) with the THPTA stock (0.5 eq).
-
Validation Checkpoint 1: The solution must turn a distinct pale blue. This visual cue confirms the successful coordination of Cu(II) by the THPTA ligand, ensuring the copper is "safe" to introduce to the substrates.
-
-
Complex Addition: Transfer the pre-complexed Cu(II)-THPTA solution into the main reaction vessel containing the substrates.
-
Reaction Initiation: Add the freshly prepared Sodium Ascorbate (0.5 eq) to the reaction mixture and vortex gently.
-
Validation Checkpoint 2: Observe a transient color shift (often turning clear or slightly yellow). This confirms the active reduction of Cu(II) to the catalytic Cu(I) species.
-
Phase 3: Incubation and Quality Control
-
Incubation: Allow the reaction to proceed at room temperature for 2 to 12 hours. Protect the vessel from light if utilizing a fluorophore-conjugated azide.
-
Analytical Validation: Monitor the reaction progress via LC-MS.
-
Validation Checkpoint 3: The reaction is deemed complete upon the disappearance of the But-3-yne-1-sulfonamide mass peak (M+H: 134.0) and the emergence of a new peak corresponding to the exact mass of the combined Alkyne + Azide substrates.
-
-
Purification: Isolate the final 1,4-disubstituted 1,2,3-triazole product using standard preparative HPLC or solid-phase extraction (SPE) methodologies.
References
- European Patent Office. "EP3584249A1 - Gold (i)-phosphine 1,2,3-triazole derivatives with antiobiotic properties.
Application Note: In-Cell Labeling and Profiling of Carbonic Anhydrases Using But-3-yne-1-sulfonamide
Introduction & Scientific Rationale
Carbonic anhydrases (CAs) are master regulators of cellular metabolism, catalyzing the reversible hydration of carbon dioxide to bicarbonate. This biochemical process is critical for pH homeostasis, lipogenesis, and the acidification of the tumor microenvironment[1]. While traditional metabolic labeling relies on the biosynthetic incorporation of unnatural precursors (e.g., azido-sugars or alkyne-lipids), small-molecule affinity probes like But-3-yne-1-sulfonamide leverage identical downstream bioorthogonal workflows to profile these critical metabolic enzymes in situ.
But-3-yne-1-sulfonamide is an aliphatic sulfonamide that acts as a potent, cell-permeable activity-based probe. The primary sulfonamide moiety acts as the pharmacophore, coordinating directly with the catalytic zinc ion ( Zn2+ ) in the CA active site and displacing the catalytic water molecule[2].
The Causality of Probe Design: Traditional fluorescent CA inhibitors require the direct conjugation of bulky fluorophores to the sulfonamide scaffold. This large steric footprint severely limits cell permeability and can hinder access to the deep, funnel-like catalytic cleft of intracellular CAs. But-3-yne-1-sulfonamide circumvents this by utilizing a minimal terminal alkyne tag. The low molecular weight allows rapid diffusion across the lipid bilayer. Once target engagement occurs, the alkyne serves as a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—commonly known as "click chemistry"—enabling the highly specific attachment of azide-functionalized reporters directly within the fixed cell[3].
Experimental Workflow & Mechanism
Workflow for in-cell carbonic anhydrase profiling using But-3-yne-1-sulfonamide and CuAAC.
Quantitative Data: Target Affinities
Aliphatic sulfonamides exhibit a broad spectrum of binding affinities across different CA isoforms and species, making them versatile tools for both human disease modeling and pathogen research.
| Enzyme Target | Organism | Metabolic / Pathological Role | Representative Ki (Aliphatic Sulfonamides) | Reference |
| hCA II | Homo sapiens | Cytosolic pH regulation & respiration | Low nM range | [1] |
| hCA IX | Homo sapiens | Tumor microenvironment acidification | Low nM range | [1] |
| VchCA β | Vibrio cholerae | Bacterial virulence and survival | 0.67 – 0.93 µM | [4] |
| CpNce103p | Candida parapsilosis | Fungal CO2 sensing and adaptation | 933 µM (Specific to But-3-yne-1-sulfonamide) | [2] |
Step-by-Step Protocol: In Situ Click Chemistry
This self-validating protocol is designed to ensure maximum signal-to-noise ratio by chemically trapping the reversible inhibitor prior to the click reaction.
Phase 1: In-Cell Target Engagement
-
Cell Culture : Seed target cells (e.g., HeLa or specific fungal strains) on sterile glass coverslips and grow to 70-80% confluency.
-
Probe Incubation : Add But-3-yne-1-sulfonamide to the culture media at a final concentration of 10–50 µM (optimize based on the target's Ki ). Incubate for 1–2 hours under standard growth conditions.
-
Causality : The uncharged, low-molecular-weight aliphatic probe rapidly diffuses across the membrane to engage intracellular CA isoforms without the need for permeabilizing agents that could disrupt live-cell metabolism.
-
Phase 2: Fixation and Covalent Trapping
-
Washing : Gently wash the coverslips twice with warm PBS to remove unbound extracellular probe.
-
Fixation : Incubate cells with 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Causality : Because But-3-yne-1-sulfonamide is a non-covalent inhibitor, standard permeabilization would cause the probe to wash out of the active site. PFA crosslinks primary amines. The primary sulfonamide ( R−SO2NH2 ) of the probe is chemically trapped in the active site matrix via formaldehyde-mediated crosslinking with adjacent basic residues (e.g., Histidine, Lysine) in the CA pocket[2]. This covalent trapping is critical for preserving spatial localization.
-
Phase 3: Permeabilization & CuAAC Click Reaction
-
Permeabilization : Treat cells with 0.1% Triton X-100 in PBS for 10 minutes, then wash three times with PBS.
-
Click Cocktail Preparation : Prepare the following reaction mix fresh and in this exact order to prevent catalyst precipitation:
-
PBS (Solvent)
-
Azide-Fluorophore (e.g., Alexa Fluor 488 Azide): 5 µM
-
CuSO4 : 1 mM
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine): 5 mM
-
Sodium Ascorbate : 10 mM
-
Causality : THPTA is a water-soluble ligand that coordinates Cu(I) , maintaining its catalytic activity while shielding cellular proteins from reactive oxygen species (ROS) generated during the reaction. Sodium ascorbate acts as the vital reducing agent, converting the inactive Cu(II) from CuSO4 into the active Cu(I) catalyst in situ.
-
-
Reaction : Apply 50-100 µL of the Click Cocktail to each coverslip. Incubate in a dark, humidified chamber for 45–60 minutes at room temperature.
Phase 4: Detection
-
Final Wash : Wash extensively (3 x 5 mins) with PBS containing 1% BSA to remove unreacted fluorophore and reduce background noise.
-
Mounting : Counterstain nuclei with DAPI, mount coverslips onto glass slides using an antifade mounting medium, and proceed to confocal fluorescence imaging.
Sources
Application Note: But-3-yne-1-sulfonamide as a Minimalist Chemical Probe for Activity-Based Proteomics
Executive Summary
Activity-Based Protein Profiling (ABPP) and Affinity-Based Protein Profiling (AfBPP) rely on chemical probes to interrogate the functional state of enzymes within complex proteomes ()[1]. But-3-yne-1-sulfonamide is a highly efficient, minimalist bifunctional probe designed specifically for the interrogation of metalloenzymes, predominantly Carbonic Anhydrases (CAs). By combining a primary sulfonamide warhead with a terminal alkyne handle, this probe enables the selective targeting of tumor-associated CA isoforms (e.g., CAIX, CAXII) in live cells, followed by downstream bioorthogonal tagging.
This application note details the mechanistic logic, structural rationale, and validated step-by-step protocols for utilizing But-3-yne-1-sulfonamide in native-state proteomics workflows, overcoming the inherent challenges of reversible probe binding.
Mechanistic Rationale & Chemical Logic
The efficacy of But-3-yne-1-sulfonamide lies in its structural elegance, which avoids the steric bulk that often plagues larger, fluorophore-conjugated probes.
-
The Pharmacophore (Sulfonamide Warhead): The primary sulfonamide group ( −SO2NH2 ) acts as a transition-state analog. It penetrates the deep active-site cleft of Carbonic Anhydrases and coordinates directly with the catalytic zinc ion ( Zn2+ ), displacing the zinc-bound water/hydroxide molecule ()[2].
-
The Bioorthogonal Handle (But-3-yne Tag): The short, four-carbon alkyne chain ensures the probe does not sterically clash with the hydrophobic walls of the active site. Once bound, the terminal alkyne protrudes into the solvent-exposed channel, remaining highly accessible for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
The Reversibility Challenge: Unlike fluorophosphonates or sulfonyl fluorides which form irreversible covalent bonds ()[3], primary sulfonamides are reversible binders. Standard proteomics workflows that utilize SDS or boiling will denature the target protein, causing the probe to dissociate. Therefore, this probe requires a native-state AfBPP workflow combined with post-click covalent trapping.
Caption: Mechanism of CA targeting and CuAAC labeling by But-3-yne-1-sulfonamide.
Experimental Workflow
To successfully utilize a reversible probe for LC-MS/MS proteomics, the experimental design must maintain the protein's native 3D structure during the click chemistry step, followed by the introduction of a crosslinker to permanently trap the complex before stringent enrichment.
Caption: Native-state AfBPP workflow utilizing reversible probe binding and covalent trapping.
Step-by-Step Protocols
Protocol A: In Situ Labeling and Native Proteome Extraction
Labeling in live cells preserves physiological pH, hypoxia-induced CAIX expression, and native protein-protein interactions.
-
Cell Culture & Incubation: Culture target cells (e.g., HeLa or HT-29) to 80% confluency. Replace media with serum-free media containing 1–10 µM But-3-yne-1-sulfonamide (0.1% DMSO final). Incubate for 1 hour at 37°C.
-
Washing: Wash cells gently 3× with ice-cold PBS to remove unbound probe.
-
Native Lysis: Add 500 µL of ice-cold Native Lysis Buffer (see Table 2).
-
Causality Check:Do not use EDTA or EGTA. Carbonic anhydrases are metalloenzymes; chelators will strip the catalytic Zn2+ ion, destroying the binding pocket and causing immediate probe dissociation.
-
-
Extraction: Scrape cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 × g for 15 minutes at 4°C. Collect the supernatant (native proteome).
Protocol B: Biocompatible CuAAC (Click Chemistry)
Because the probe is reversibly bound, CuAAC must be performed under non-denaturing conditions using THPTA instead of the traditional TBTA.
-
Pre-complexation of Copper: In a separate tube, mix 100 µM CuSO4 with 500 µM THPTA ligand.
-
Causality Check: Pre-mixing is mandatory. Free Cu2+ will bind non-specifically to histidine and cysteine residues on native proteins, leading to aggregation and oxidative cleavage upon the addition of ascorbate. THPTA sterically shields the copper, directing it solely toward the alkyne-azide cycloaddition.
-
-
Reaction Assembly: To 1 mg of native proteome lysate (approx. 1 mL), add 50 µM of Azide-Reporter (e.g., Biotin-PEG3-Azide or TAMRA-Azide).
-
Catalyst Addition: Add the pre-formed CuSO4 /THPTA complex to the lysate.
-
Initiation: Add 5 mM Sodium Ascorbate (freshly prepared). Vortex gently and incubate in the dark at room temperature for 1 hour.
Protocol C: Covalent Trapping & Enrichment (For LC-MS/MS)
To survive the stringent washes required for mass spectrometry, the reversibly bound, biotinylated complex must be covalently locked.
-
Crosslinking: Add 1 mM DSP (Dithiobis(succinimidyl propionate)) to the clicked lysate. Incubate for 30 minutes at room temperature.
-
Quenching: Quench the crosslinker by adding 50 mM Tris-HCl (pH 8.0) for 15 minutes.
-
Denaturation: Add SDS to a final concentration of 1% and boil for 5 minutes. (The complex is now covalently trapped, so denaturation will not cause probe loss).
-
Enrichment: Dilute the sample to 0.2% SDS and incubate with Streptavidin agarose beads for 2 hours.
-
Stringent Washing: Wash beads sequentially with 8M Urea/0.1% SDS (to disrupt all non-covalent background interactors), followed by PBS, and finally LC-MS grade water ()[4].
-
On-Bead Digestion: Perform standard tryptic digestion. The DSP crosslinker can be cleaved post-digestion using 50 mM DTT prior to LC-MS/MS analysis.
Data Presentation & Reagent Formulations
Table 1: Biocompatible CuAAC Reagent Matrix
| Reagent | Final Concentration | Mechanistic Role / Causality |
| CuSO4 | 100 µM | Provides the Cu(II) source, which is subsequently reduced to the catalytically active Cu(I) species. |
| THPTA Ligand | 500 µM | Highly water-soluble ligand. Shields native proteins from Cu-induced oxidative damage and accelerates the cycloaddition rate. |
| Sodium Ascorbate | 5 mM | Reducing agent. Generates and maintains the Cu(I) oxidation state in situ. Must be prepared fresh to prevent auto-oxidation. |
| Azide-Reporter | 50 µM | Bioorthogonal partner. Delivers the functional tag (e.g., Biotin for enrichment, Rhodamine for in-gel fluorescence). |
Table 2: Buffer Compositions & Mechanistic Rationale
| Buffer Type | Key Components | Mechanistic Rationale |
| Native Lysis Buffer | 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.1% NP-40, Protease Inhibitors. | Mild non-ionic detergent lyses cell membranes while preserving the 3D fold of CA and the non-covalent probe interaction. |
| Metal Exclusion Rule | NO EDTA , NO EGTA . | Chelators strip the catalytic Zn2+ from CA, destroying the sulfonamide binding site and rendering the probe inactive. |
| Stringent Wash Buffer | 8M Urea, 1% SDS in PBS. | Highly denaturing conditions disrupt non-covalent protein-protein interactions, eliminating background noise during streptavidin enrichment. |
References
-
Cravatt, B. F.; Wright, A. T.; Kozarich, J. W. Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry. Annu. Rev. Biochem. 2008, 77, 383–414. URL:[Link]
-
Supuran, C. T. Carbonic anhydrase inhibitors: X-ray and molecular modeling study for the interaction of a fluorescent antitumor sulfonamide with isozyme II and IX. J. Am. Chem. Soc. 2006, 128, 8329–8335. URL:[Link]
-
Weerapana, E.; Speers, A. E.; Cravatt, B. F. Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (TOP-ABPP)—a General Method for Mapping Sites of Probe Modification in Proteomes. Nat. Protoc. 2007, 2, 1414–1425. URL:[Link]
-
Yang, Y., Verhelst, S. H. L. Cleavable trifunctional biotin reagents for protein labelling, capture and release. Chem. Commun. 2013, 49, 5366. URL:[Link]
Sources
Advanced Bioconjugation: Step-by-Step Guide to Protein Labeling with But-3-yne-1-sulfonamide via CuAAC
Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Document Type: Application Note & Standard Operating Procedure (SOP)
Executive Summary & Mechanistic Rationale
As a Senior Application Scientist, I frequently encounter the limitations of traditional NHS-ester bioconjugation, particularly regarding linkage stability in complex biological fluids. Protein labeling with But-3-yne-1-sulfonamide offers a highly robust alternative. This two-step methodology utilizes But-3-yne-1-sulfonyl chloride as an amine-reactive electrophile to covalently modify surface-exposed lysine residues on target proteins[1].
The reaction forms a But-3-yne-1-sulfonamide linkage , which equips the protein with a terminal alkyne (but-3-yne) handle. Unlike amide bonds formed by NHS esters, sulfonamide linkages are exceptionally resistant to enzymatic cleavage and hydrolysis. Once the protein is tagged with this minimal-steric-footprint alkyne, it is primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach azide-functionalized fluorophores, biotin, or therapeutic payloads[2].
Causality & Expert Insight (The "Why")
-
Electrophilic Selection: Sulfonyl chlorides react rapidly with unprotonated primary amines. By tuning the reaction buffer to pH 8.0–8.5, we selectively deprotonate the ϵ -amino groups of lysines (pKa ~10.5), maximizing their nucleophilicity while minimizing off-target reactions.
-
Linker Sterics: The but-3-yne moiety is a short, linear, four-carbon chain. This minimal steric footprint preserves the native folding and functional conformation of the target protein better than bulky cyclooctyne (SPAAC) linkers[3].
Comparative Analysis of Bioconjugation Handles
To understand why But-3-yne-1-sulfonamide labeling is chosen over traditional methods, review the quantitative and qualitative parameters below.
Table 1: Comparative Analysis of Amine-Reactive Bioconjugation Chemistries
| Parameter | NHS Ester (Amide Linkage) | But-3-yne-1-sulfonyl Chloride (Sulfonamide) |
| Reactive Target | Primary Amines (Lysines, N-term) | Primary Amines (Lysines, N-term) |
| Linkage Stability | High (Susceptible to amidases in vivo) | Exceptional (Highly resistant to enzymatic cleavage) |
| Optimal pH Range | 7.2 – 8.0 | 8.0 – 8.5 |
| Aqueous Half-Life | Short (~10-20 minutes at pH 8.0) | Moderate (Slower hydrolysis, requires DMSO co-solvent) |
| Steric Footprint | Variable based on linker | Minimal (Linear, low molecular weight but-3-yne tag) |
| Downstream Chemistry | Direct one-step labeling | Two-step (Requires CuAAC Click Chemistry) |
Workflow & Pathway Visualization
Workflow of protein bioconjugation via But-3-yne-1-sulfonamide formation and subsequent CuAAC.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system to ensure high-fidelity labeling and prevent protein degradation.
Step-by-step experimental protocol for But-3-yne-1-sulfonamide labeling and CuAAC.
Phase 1: Protein Preparation
-
Buffer Exchange: Dialyze or desalt your target protein (1–5 mg/mL) into 0.1 M HEPES buffer, pH 8.2.
-
Causality: Tris or Glycine buffers contain primary amines that will aggressively compete with the protein for the sulfonyl chloride. HEPES is amine-free and buffers well at pH 8.2, which is required to increase lysine nucleophilicity.
-
Self-Validation: Measure A280 before and after buffer exchange. Recovery must be >90%. If lower, protein aggregation is occurring; supplement with 0.01% Tween-20.
-
Phase 2: But-3-yne-1-sulfonamide Derivatization
-
Reagent Preparation: Dissolve But-3-yne-1-sulfonyl chloride in anhydrous DMSO to a concentration of 10 mM[1]. Prepare this immediately before use to prevent hydrolysis.
-
Reaction: Add 10 to 20 molar equivalents of the sulfonyl chloride to the protein solution. Ensure the final DMSO concentration does not exceed 5% (v/v) to prevent protein denaturation.
-
Incubation: Vortex gently and incubate at room temperature (RT) for 2 hours.
-
First Purification: Remove unreacted small molecules and hydrolyzed sulfonate by passing the mixture through a Zeba Spin Desalting Column pre-equilibrated with PBS (pH 7.4).
-
Self-Validation: Perform Intact Mass Spectrometry (LC-MS). Each But-3-yne-1-sulfonamide adduct increases the protein mass by exactly 116.03 Da . This mass shift allows precise calculation of the Degree of Labeling (DoL).
-
Phase 3: CuAAC Click Chemistry
-
Master Mix Preparation: In a separate tube, prepare the catalytic complex. Mix CuSO4 (final reaction concentration 1 mM) with THPTA ligand (final 5 mM).
-
Causality: Premixing Cu(II) with THPTA before adding it to the protein is critical. THPTA coordinates the copper, stabilizing the Cu(I) state once reduced, and prevents the generation of Reactive Oxygen Species (ROS) that would otherwise cleave the protein backbone.
-
-
Reaction Assembly: To the alkyne-tagged protein, add:
-
Azide-fluorophore or Azide-biotin (3–5 molar equivalents relative to the alkyne DoL).
-
The CuSO4 /THPTA pre-mix.
-
Sodium Ascorbate (final 5 mM, freshly prepared in water).
-
Causality: Ascorbate is the reducing agent that converts Cu(II) to the catalytically active Cu(I) in situ[2]. It must be added last to initiate the reaction.
-
-
Incubation: Incubate for 1 hour at RT in the dark.
-
Final Purification: Remove excess click reagents and copper using a desalting column or dialysis against PBS.
-
Self-Validation: Run the final product on an SDS-PAGE gel. If a fluorophore was used, image the gel under a fluorescence scanner before Coomassie staining. A fluorescent band co-migrating exactly with the Coomassie-stained protein band confirms covalent triazole linkage, ruling out non-covalent probe aggregation.
-
References
-
Horváth, P., et al. "Small-Molecule Fluorophores with Large Stokes Shifts: 9-Iminopyronin Analogues as Clickable Tags." The Journal of Organic Chemistry (2014). URL:[Link]
-
Jean, S., et al. "Design and Synthesis of a Trifunctional Molecular System “Programmed” to Block Epidermal Growth Factor Receptor Tyrosine Kinase, Induce High Levels of DNA Damage, and Inhibit the DNA Repair Enzyme (Poly(ADP-ribose) Polymerase) in Prostate Cancer Cells." Journal of Medicinal Chemistry (2020). URL:[Link]
Sources
Applications of But-3-yne-1-sulfonamide in Fragment-Based Drug Discovery: A Bifunctional Anchor-and-Grow Scaffold
Executive Summary
In the landscape of Fragment-Based Drug Discovery (FBDD), But-3-yne-1-sulfonamide (CAS: 1341659-00-4) has emerged as a highly specialized, bifunctional building block[1]. Rather than serving as a standalone therapeutic, this low-molecular-weight fragment acts as an "anchor-and-grow" scaffold, primarily utilized for targeting metalloenzymes such as Carbonic Anhydrases (CAs)[2]. By combining a high-affinity zinc-binding group with a bioorthogonal alkyne handle, it enables researchers to seamlessly transition from primary fragment screening to lead optimization via Click Chemistry and Kinetic Target-Guided Synthesis (kTGS)[3].
Chemical Profile & Mechanistic Rationale
The utility of But-3-yne-1-sulfonamide in FBDD is dictated by its distinct bipartite structure, which allows it to simultaneously anchor to a target and probe adjacent sub-pockets.
-
The Sulfonamide Anchor (Zinc-Binding Group): The primary sulfonamide moiety ( −SO2NH2 ) is a privileged pharmacophore for zinc-dependent metalloenzymes[4]. Mechanistically, the sulfonamide nitrogen coordinates directly to the active-site zinc ion ( Zn2+ ) in a tetrahedral geometry, displacing the catalytic water/hydroxide molecule[4]. This coordination establishes a highly stable anchor point deep within the enzyme's catalytic cone[4].
-
The Alkyne Handle (Bioorthogonal Probe): The two-carbon aliphatic spacer projects the terminal alkyne ( −C≡CH ) outward toward the middle and outer rims of the enzyme's active site[2]. This positioning is critical: the outer rim contains the highest amino acid sequence variability among CA isoforms[2]. The alkyne is chemically inert under physiological conditions but highly reactive toward azides, allowing researchers to "click" various functional groups onto the anchor to achieve isoform selectivity (e.g., targeting cancer-associated CA IX over off-target CA II)[3][5].
Application Workflow 1: Fragment Co-Crystallization
Before fragment growing can be initiated, the exact binding pose of the sulfonamide anchor must be structurally validated to determine the precise exit vector of the alkyne tail.
Protocol: X-ray Crystallography Soaking
-
Crystal Preparation: Grow apo-crystals of the target enzyme (e.g., human CA II or fungal CA CpNce103p) using vapor diffusion hanging-drop methods until they reach dimensions suitable for diffraction[4].
-
Fragment Soaking: Prepare a 50 mM stock of But-3-yne-1-sulfonamide in 100% DMSO. Dilute the fragment into the crystallization mother liquor to a final concentration of 5–10 mM.
-
Causality: High fragment concentration is required to compensate for the moderate affinity ( Ki in the micromolar range) of unoptimized fragments, driving active-site occupancy[6]. However, DMSO must be kept below 5% (v/v) to prevent the disruption of the crystal lattice.
-
-
Cryoprotection & Harvesting: Transfer the crystal to a cryoprotectant solution (mother liquor supplemented with 20% glycerol) for 30 seconds.
-
Causality: This prevents the formation of crystalline ice during flash-freezing in liquid nitrogen, which would otherwise destroy the diffraction pattern[4].
-
-
Data Collection: Collect X-ray diffraction data and solve the structure via molecular replacement[4].
Self-Validating System Check: To ensure the binding is specific and not an artifact of high-concentration soaking, monitor the B-factors (temperature factors) of the modeled fragment. If the fragment's B-factor is significantly higher (>30 Ų) than the surrounding active-site residues, the occupancy is likely too low, indicating non-specific binding or a false positive[4].
FBDD workflow utilizing But-3-yne-1-sulfonamide as a bifunctional anchor.
Application Workflow 2: Kinetic Target-Guided Synthesis (kTGS)
In kTGS (in situ click chemistry), the target enzyme acts as both the reaction vessel and the template[3]. The enzyme selectively stabilizes the transition state of the azide-alkyne cycloaddition only if both fragments bind simultaneously in adjacent sub-pockets[3].
Protocol: Enzyme-Templated In Situ Click
-
Reaction Setup: In a 96-well microtiter plate, combine the target enzyme (e.g., 5 µM CA) with But-3-yne-1-sulfonamide (anchor, 100 µM) and a library of azide-bearing fragments (100 µM each) in phosphate-buffered saline (PBS, pH 7.4)[2][3].
-
Incubation: Seal the plate and incubate at 37 °C for 36–48 hours[2].
-
Protein Denaturation: Quench the reaction by adding an equal volume of cold acetonitrile. Centrifuge at 10,000 x g for 10 minutes to pellet the denatured protein.
-
LC-MS/MS Detection: Analyze the supernatant via Liquid Chromatography-Mass Spectrometry (LC-MS) using Selected Reaction Monitoring (SRM). The presence of a specific triazole mass indicates a successful, target-templated "hit"[3].
Self-Validating System Check: Always run a parallel control well containing the fragment and azide library in buffer without the active enzyme (or with a heat-denatured enzyme). If the triazole product appears in the control well, the reaction is a false positive driven by background chemical reactivity rather than true target-guided templating[3].
Kinetic Target-Guided Synthesis (kTGS) via enzyme-templated click chemistry.
Quantitative Data Presentation
The binding affinity of the unoptimized But-3-yne-1-sulfonamide fragment is typical of primary FBDD hits, establishing a baseline that is exponentially improved upon successful "clicking" with a secondary fragment.
Table 1: Representative Binding Profile of But-3-yne-1-sulfonamide
| Target Enzyme | Ligand | Ki (nM) | Application Context |
| Candida parapsilosis CA (CpNce103p) | But-3-yne-1-sulfonamide | 933 | Antifungal fragment screening & X-ray structural characterization[4][7]. |
| Human CA II | But-3-yne-1-sulfonamide | ~1000–5000 | Utilized as the primary zinc-binding anchor for in situ click chemistry[2][3]. |
| Human CA IX (Cancer-associated) | But-3-yne-1-sulfonamide | ~1000–5000 | Baseline anchor used to screen azide libraries for isoform-selective tumor targeting[3][5]. |
*Estimated baseline affinities for short-chain aliphatic primary sulfonamides prior to fragment growing.
Sources
- 1. 1341659-00-4 | But-3-yne-1-sulfonamide - AiFChem [aifchem.com]
- 2. flore.unifi.it [flore.unifi.it]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
But-3-yne-1-sulfonamide conjugation to reporter tags like biotin or fluorophores
Application Note & Protocols:
Topic: But-3-yne-1-sulfonamide Conjugation to Reporter Tags like Biotin or Fluorophores
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed technical guide for the covalent conjugation of But-3-yne-1-sulfonamide to azide-functionalized reporter tags, such as biotin and fluorophores. The core of this methodology is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier "click chemistry" reaction renowned for its efficiency, specificity, and biocompatibility.[1][2] We will explore the underlying mechanism of the CuAAC reaction, offer detailed, step-by-step protocols for conjugation, and discuss methods for purification and validation. This guide is designed to provide researchers with the foundational knowledge and practical steps required to successfully implement this powerful bioconjugation strategy in their workflows.
Introduction: The Power of Click Chemistry for Bioconjugation
Modern molecular biology and drug development rely on the ability to selectively label and track biomolecules. The covalent attachment of reporter tags, such as biotin for affinity purification or fluorophores for imaging, is a cornerstone of these efforts. But-3-yne-1-sulfonamide serves as a versatile chemical handle for this purpose. It features a terminal alkyne group, one of the key reactive partners in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[2][3][4]
The CuAAC reaction is a subset of "click chemistry," a class of reactions characterized by their high yields, mild and aqueous reaction conditions, and exceptional specificity.[5][][7] The reacting partners—an alkyne and an azide—are largely inert to the functional groups found in biological systems, a property known as bioorthogonality.[8] This ensures that the conjugation reaction proceeds with minimal side products and without perturbing the integrity of sensitive biological samples.[7] This application note details the principles and practice of using But-3-yne-1-sulfonamide as a building block for creating precisely labeled molecules for a wide array of research applications.
The Scientific Principle: Mechanism of the CuAAC Reaction
The CuAAC reaction is a highly efficient method for creating a stable triazole linkage between a terminal alkyne (like But-3-yne-1-sulfonamide) and an azide-modified molecule. Unlike the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which requires high temperatures and yields a mixture of regioisomers, the copper(I)-catalyzed version is rapid at room temperature and exclusively produces the 1,4-disubstituted triazole product.[1][3] The catalytic cycle involves several key steps, each facilitated by essential reagents.
Caption: General workflow for CuAAC conjugation.
Step-by-Step Procedure:
-
Prepare Stock Solutions:
-
But-3-yne-1-sulfonamide: 100 mM in anhydrous DMSO.
-
Azide-PEGn-Biotin: 100 mM in anhydrous DMSO.
-
Copper(II) Sulfate: 100 mM in deionized water.
-
THPTA: 100 mM in deionized water.
-
Sodium Ascorbate: 500 mM in deionized water. Crucially, this solution must be prepared fresh immediately before use , as ascorbate oxidizes rapidly in solution. [9]
-
-
Reaction Assembly (for a 100 µL final volume):
-
To a 1.5 mL microcentrifuge tube, add the following in order:
-
79 µL Reaction Buffer (e.g., PBS, pH 7.4)
-
2 µL of 100 mM But-3-yne-1-sulfonamide stock (Final: 2 mM)
-
2 µL of 100 mM Azide-Biotin stock (Final: 2 mM, 1:1 molar ratio)
-
-
Vortex the tube gently for 5 seconds.
-
Prepare a catalyst premix in a separate tube by combining 2 µL of 100 mM CuSO₄ and 5 µL of 100 mM THPTA. The excess ligand ensures the copper remains chelated. [10] * Add the 7 µL of catalyst premix to the main reaction tube. (Final: 2 mM CuSO₄, 5 mM THPTA).
-
Vortex gently.
-
Initiate the reaction by adding 10 µL of freshly prepared 500 mM Sodium Ascorbate. (Final: 50 mM).
-
Vortex the tube one final time.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. Gentle shaking or rotation can improve efficiency. Reaction progress can be monitored by TLC or LC-MS.
-
-
Purification:
-
For small molecule conjugates, purification is typically achieved via reverse-phase High-Performance Liquid Chromatography (RP-HPLC). [][11]
-
Protocol 2: Conjugation to an Azide-Fluorophore
This protocol is nearly identical to the biotin conjugation, with the added precaution of protecting the reaction from light to prevent photobleaching of the dye.
-
Prepare Stock Solutions: As in Protocol 1, substituting the Azide-Biotin with the desired Azide-Fluorophore (e.g., 10 mM stock in DMSO).
-
Reaction Assembly: Follow the same order of addition as Protocol 1, adjusting volumes as needed based on stock concentrations. Perform all steps in a tube wrapped in aluminum foil or in a dark room.
-
Incubation: Incubate at room temperature, protected from light, for 1-4 hours.
-
Purification: Use RP-HPLC for purification, ensuring the collection vials are also protected from light.
Product Validation and Characterization
After purification, it is essential to confirm the identity and purity of the final conjugate.
-
Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the final product. The observed mass should match the theoretical mass of the starting alkyne + starting azide.
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to assess the purity of the final product. A single, sharp peak at a new retention time relative to the starting materials indicates a pure compound. [11]* Spectroscopy: For fluorophore conjugates, measure the absorbance and emission spectra to confirm that the dye's spectral properties are intact post-conjugation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Oxidized/degraded sodium ascorbate. 2. Inactive copper catalyst (oxidized). 3. Presence of oxygen in the reaction. 4. Presence of strong chelators (e.g., EDTA) in buffer. | 1. Always prepare sodium ascorbate solution fresh. [10] 2. Ensure a sufficient excess of ascorbate and ligand is used. 3. Degas the reaction buffer and main mixture by bubbling with nitrogen or argon before adding the catalyst. [9] 4. Use a buffer free of chelating agents. |
| Reaction Mixture Precipitates | 1. Poor solubility of reporter tag in aqueous buffer. 2. High concentration of reagents. | 1. Add a small percentage of a co-solvent like DMSO or DMF to the reaction buffer (e.g., 10-20% v/v). [7] 2. Perform the reaction at a lower concentration. |
| Multiple Products or Smearing on TLC/HPLC | 1. Degradation of biomolecules (if applicable). 2. Side reactions due to uncatalyzed processes. | 1. Ensure the reaction is performed promptly and at a suitable temperature (room temp is usually sufficient). 2. Adhere strictly to the recommended order of reagent addition. Adding ascorbate last is critical. |
References
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]
-
Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase:-[3][12][]Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry, 67(9), 3057-3064. [Link]
-
Hein, C. D., Liu, X., & Wang, D. (2008). Click-Chemistry, A Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 25(10), 2216-2230. [Link]
-
Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
-
Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved from [Link]
-
G-Biosciences. (2019). Click chemistry and its application to proteomics. Retrieved from [Link]
-
Zifo. (2026, January 13). Bridging Chemistry and Informatics: The Role of Click Chemistry in Managing Complex Bioconjugates. Retrieved from [Link]
-
Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters, 6(17), 2853-2855. [Link]
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 5. glenresearch.com [glenresearch.com]
- 7. interchim.fr [interchim.fr]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Bridging Chemistry and Informatics: The Role of Click Chemistry in Managing Complex Bioconjugates | Zifo [zifornd.com]
- 12. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization and Troubleshooting for But-3-yne-1-sulfonamide CuAAC Reactions
Welcome to the technical support center for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving But-3-yne-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common issues. Our approach is rooted in explaining the "why" behind experimental choices, ensuring scientifically sound and reproducible results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the unique aspects of using But-3-yne-1-sulfonamide in CuAAC reactions.
Q1: Why are my CuAAC reactions with But-3-yne-1-sulfonamide sluggish or failing?
A1: Several factors can contribute to low yields or failed reactions with sulfonamide-containing alkynes. The electron-withdrawing nature of the sulfonamide group can influence the reactivity of the alkyne. More critically, the reaction outcome is highly dependent on the choice of catalyst system, ligand, solvent, and the potential for side reactions.[1][2] For instance, in the presence of amine nucleophiles, sulfonyl azides can lead to the formation of amidines instead of the desired triazole.[2][3]
Q2: What is the optimal copper source for this specific reaction?
A2: While Cu(I) is the active catalytic species, it's prone to oxidation.[4][5] A common and effective strategy is to generate Cu(I) in situ from a more stable Cu(II) salt, like copper(II) sulfate (CuSO₄), using a reducing agent such as sodium ascorbate.[4][6] This ensures a sustained concentration of the active catalyst.[4] Direct use of Cu(I) salts like CuI or CuBr is also possible but may require more stringent anaerobic conditions.[6][7] Some protocols have also found success with copper(I) thiophene-2-carboxylate (CuTC) which can be effective under both anhydrous and aqueous conditions.[8]
Q3: How critical is the choice of ligand, and which one should I use?
A3: The ligand is crucial for stabilizing the Cu(I) oxidation state, preventing its oxidation and disproportionation, and accelerating the reaction rate.[9][10] For reactions involving sulfonamides, the ligand choice can significantly influence the reaction outcome.[1]
-
For Aqueous/Biological Systems: Water-soluble ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are highly recommended.[6][9] They chelate the copper ion, reducing its toxicity and improving reaction efficiency in aqueous media.[6][10]
-
For Organic Solvents: Tris(benzyltriazolylmethyl)amine (TBTA) is a common choice for reactions in organic solvents or aqueous-organic mixtures.[6][11]
The optimal ligand-to-copper ratio is typically between 1:1 and 5:1.[9] It is best practice to pre-mix the copper salt and the ligand before adding them to the reaction mixture.[9]
Q4: Can the sulfonamide group itself interfere with the reaction?
A4: While the sulfonamide moiety is generally stable under CuAAC conditions, its acidic proton can potentially interact with basic reagents or intermediates. However, the primary concern with sulfonamides in CuAAC often arises when using sulfonyl azides, which are more prone to side reactions compared to alkyl or aryl azides.[2] When But-3-yne-1-sulfonamide is the alkyne component, the main considerations are its electronic properties and ensuring its solubility in the chosen reaction medium.
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during your experiments.
Issue 1: Low to No Product Yield
If you are observing poor conversion to the desired triazole product, consider the following troubleshooting steps.
Troubleshooting Workflow: Low Product Yield
Caption: Troubleshooting workflow for low product yield.
Detailed Troubleshooting Steps:
-
Verify Catalyst Activity:
-
Oxygen Sensitivity: The Cu(I) catalyst is highly sensitive to oxygen. Ensure your solvents are properly degassed by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes.
-
Fresh Reducing Agent: Sodium ascorbate solutions should always be prepared fresh, as ascorbate can degrade in solution.[4]
-
Order of Addition: A recommended order of addition is to mix the CuSO₄ and ligand first, add this to the solution of your azide and alkyne, and finally initiate the reaction by adding the sodium ascorbate.
-
-
Assess Reagent Quality and Stoichiometry:
-
Purity: Impurities in either the But-3-yne-1-sulfonamide or the azide partner can inhibit the catalyst.[9] If in doubt, purify your starting materials.
-
Stoichiometry: While a 1:1 ratio is standard, using a slight excess (e.g., 1.1 equivalents) of the more accessible or less precious reagent can drive the reaction to completion.[9]
-
-
Optimize Reaction Conditions:
-
Solvent Choice: The solubility of all components is critical. For But-3-yne-1-sulfonamide, which has some polarity, mixtures of water with co-solvents like t-BuOH, DMSO, or DMF are often effective.[4][9] In some cases, using only water as a solvent has been shown to be effective for reactions with sulfonyl azides.[1]
-
Temperature: Most CuAAC reactions proceed well at room temperature.[9] If the reaction is slow, gentle heating (e.g., 40-60 °C) can be beneficial.[4]
-
Issue 2: Presence of Side Products and Impurities
The formation of byproducts can complicate purification and reduce the yield of the desired product.
Common Side Reactions and Solutions:
| Side Product/Issue | Causality | Recommended Solution |
| Alkyne Homocoupling (Glaser Coupling) | This occurs due to the oxidation of the Cu(I) catalyst to Cu(II) in the presence of oxygen, which then promotes the coupling of two alkyne molecules.[12] | Ensure thorough degassing of all solutions. Use a slight excess of sodium ascorbate to maintain a reducing environment.[13] |
| Oxidative Damage to Substrates | If your azide partner is a sensitive biomolecule (peptide, protein), reactive oxygen species (ROS) generated by the Cu/ascorbate system can cause oxidative damage.[14] | Add a radical scavenger like aminoguanidine to the reaction mixture.[15] Use a protective ligand like THPTA to shield the biomolecule from the copper catalyst.[15] |
| Complex Mixture/Unidentified Products | May indicate substrate decomposition or unexpected reactivity, particularly if using sulfonyl azides which can undergo rearrangement or react with nucleophiles.[1][2] | Confirm the stability of your starting materials under the reaction conditions. Simplify the system by running control reactions. Analyze the crude reaction mixture by LC-MS to identify major byproducts. |
Section 3: Experimental Protocols
The following protocols provide a robust starting point for your experiments. Optimization may be required for your specific substrates.
Protocol 1: General CuAAC Reaction in an Aqueous System
This protocol is suitable for water-soluble substrates and is a good starting point for bioconjugation.
Materials:
-
But-3-yne-1-sulfonamide
-
Azide-containing substrate
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA stock solution (e.g., 50 mM in water)[9]
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, prepare fresh )[9]
-
Phosphate buffer (e.g., 100 mM, pH 7)[15]
Procedure:
-
In a reaction vial, dissolve But-3-yne-1-sulfonamide (1.0 - 1.2 equivalents) and the azide substrate (1.0 equivalent) in the phosphate buffer.
-
In a separate microcentrifuge tube, prepare the catalyst premix by combining the CuSO₄ stock solution (to a final concentration of 0.1-0.5 mM) and the THPTA stock solution (to a final concentration of 0.5-2.5 mM, maintaining a 5:1 ligand-to-copper ratio).[9][15]
-
Add the catalyst premix to the vial containing the alkyne and azide. Mix gently.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (to a final concentration of 2.5-5 mM).[6][15]
-
Allow the reaction to proceed at room temperature. Monitor progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours.
-
Work-up: Quench the reaction by adding an aqueous solution of EDTA to chelate the copper. Extract the product with a suitable organic solvent (e.g., ethyl acetate).[16]
Protocol 2: CuAAC Reaction in a Mixed Organic/Aqueous System
This protocol is useful when substrate solubility is limited in purely aqueous solutions.
Materials:
-
But-3-yne-1-sulfonamide
-
Azide-containing substrate
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
TBTA
-
Solvents: tert-Butanol (t-BuOH) and water
Procedure:
-
In a reaction vial, dissolve But-3-yne-1-sulfonamide (1.0 equivalents) and the azide substrate (1.1 equivalents) in a mixture of t-BuOH and water (e.g., 1:1 or 2:1 v/v).[1][16]
-
Add TBTA (e.g., 0.05 equivalents).[4]
-
Add CuSO₄·5H₂O (e.g., 0.01-0.05 equivalents).[4]
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add sodium ascorbate (0.1-0.2 equivalents) to start the reaction.[4]
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography if necessary.[4]
Section 4: Mechanistic Insights
A deeper understanding of the reaction mechanism can aid in troubleshooting and optimization.
The Catalytic Cycle of CuAAC
Caption: Simplified catalytic cycle for the CuAAC reaction.
The reaction is initiated by the reduction of Cu(II) to the active Cu(I) state by sodium ascorbate.[4] The Cu(I) ion then coordinates with the terminal alkyne to form a copper acetylide intermediate.[4] This intermediate reacts with the azide to form a six-membered copper metallacycle, which then undergoes ring contraction to a copper triazolide.[13] Finally, protonolysis releases the 1,4-disubstituted triazole product and regenerates the Cu(I) catalyst for the next cycle.[13] Ligands play a crucial role by stabilizing the Cu(I) species throughout this cycle.
References
-
Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. PMC. Available at: [Link]
-
Copper-Catalyzed Sulfonyl Azide–Alkyne Cycloaddition Reactions: Simultaneous Generation and Trapping of Copper–Triazoles and −Ketenimines for the Synthesis of Triazolopyrimidines. Organic Letters. Available at: [Link]
-
Optimization of the conditions for CuAAC reaction. ResearchGate. Available at: [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available at: [Link]
-
Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. RSC Publishing. Available at: [Link]
-
Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles. PMC. Available at: [Link]
-
Modular synthesis of triazoles from 2-azidoacrylamides having a nucleophilic amino group. Royal Society of Chemistry. Available at: [Link]
-
Cuaac And Beyond: A Review of Click Reaction Advances in Chemistry and Biology. Preprints.org. Available at: [Link]
-
DNA-enhanced CuAAC ligand enables live-cell detection of intracellular biomolecules. Nature Communications. Available at: [Link]
-
Highly Controlling Selectivity of Copper(I)-Catalyzed Azide/Alkyne Cycloaddition (CuAAC) Between Sulfonyl Azides and Normal Alkynes or Propynoates. ResearchGate. Available at: [Link]
-
Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. MDPI. Available at: [Link]
-
Mechanistic Studies on the Cu-Catalyzed Three-Component Reactions of Sulfonyl Azides, 1-Alkynes and Amines, Alcohols, or Water: Dichotomy via a Common Pathway. The Journal of Organic Chemistry. Available at: [Link]
-
Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Jena Bioscience. Available at: [Link]
-
THETA as an Efficient Cu-Binding Ligand for Manual and Automated “Click” Synthesis: the Rufinamide Case. ACS Publications. Available at: [Link]
-
New Products – Click Chemistry Update. Glen Research. Available at: [Link]
-
Highly Efficient One-Pot Synthesis of N-Sulfonylamidines by Cu-Catalyzed Three-Component Coupling of Sulfonyl Azide, Alkyne, and Amine. Journal of the American Chemical Society. Available at: [Link]
-
Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journals. Available at: [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. Available at: [Link]
-
Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles. Organic Letters. Available at: [Link]
-
Enhancing the CuAAC efficiency of a Cu(i)–NHC complex in biological media by encapsulation. PMC. Available at: [Link]
-
Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC. Available at: [Link]
-
Synthesis, characterization and biological activities of sulfonamide tagged 1,2,3-triazoles. ResearchGate. Available at: [Link]
-
Extent of the Oxidative Side Reactions to Peptides and Proteins During the CuAAC Reaction. PubMed. Available at: [Link]
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- 10. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting But-3-yne-1-sulfonamide Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate but-3-yne-1-sulfonamide (homopropargyl sulfonamide) in acceptable yields. This bifunctional building block—featuring a terminal alkyne for click chemistry and a sulfonamide for biological targeting —is notoriously difficult to synthesize.
The primary culprits behind low yields are the thermal instability of the alkyne moiety and the extreme electrophilicity of the sulfonyl chloride intermediate. This guide dissects the mechanistic pitfalls of the standard four-step synthesis and provides field-proven, self-validating protocols to maximize your recovery.
Diagnostic Workflow
Logical workflow for troubleshooting but-3-yne-1-sulfonamide synthesis bottlenecks.
Troubleshooting FAQs: Mechanistic Insights
Q: Why is my yield of but-3-yne-1-sulfonyl chloride consistently below 20% after the chlorination step? A: The catastrophic loss of yield during chlorination is almost always due to thermal degradation during purification. Literature reports note yields as low as 13% when the sulfonyl chloride is purified via Kugelrohr distillation . The terminal alkyne is highly sensitive to thermal stress, and the sulfonyl chloride itself is volatile. Causality & Fix: Heating the crude mixture induces polymerization or decomposition of the alkyne. To bypass this, strictly avoid distillation. Perform a rapid, ice-cold aqueous workup to remove excess SOCl₂, extract with dichloromethane (DCM), and use the crude sulfonyl chloride immediately in the amidation step.
Q: During amidation, I am recovering mostly but-3-yne-1-sulfonic acid instead of the sulfonamide. What is going wrong? A: You are experiencing competitive hydrolysis. The sulfur center in but-3-yne-1-sulfonyl chloride is intensely electrophilic. If you are using aqueous ammonia (NH₄OH) as your nitrogen source, the hydroxide ions and water molecules outcompete the ammonia, hydrolyzing the intermediate back into the inactive sulfonic acid. Causality & Fix: Amidation must be performed under rigorously anhydrous conditions. Substitute aqueous ammonia with anhydrous ammonia gas bubbled into dry tetrahydrofuran (THF) at -78 °C. This suppresses the activation energy required for hydrolysis while allowing the highly nucleophilic unprotonated ammonia to attack the sulfonyl chloride.
Q: In the oxidation of the thioacetate to the sulfonic acid, TLC shows multiple degradation products. How can I improve selectivity? A: Over-oxidation and alkyne cleavage are common when using harsh oxidants like KMnO₄ or Cl₂/H₂O. These reagents do not discriminate between the sulfur atom and the π-bonds of the alkyne. Causality & Fix: Switch to a milder, sulfur-selective oxidation protocol using 30% aqueous hydrogen peroxide in acetic acid . The peracetic acid generated in situ selectively oxidizes the thioester to the sulfonate at temperatures below 40 °C, leaving the alkyne intact.
Quantitative Yield Optimization
| Synthesis Stage | Common Failure Mode | Typical Yield (Failed) | Optimized Yield | Key Optimization Parameter |
| 1. Thioesterification | Incomplete conversion | 40–50% | 85–95% | Use of strictly anhydrous DMF and fresh KSAc |
| 2. Oxidation | Alkyne cleavage | 20–30% | 80–90% | Strict temperature control (<40 °C) with H₂O₂/AcOH |
| 3. Chlorination | Thermal degradation | 10–15% | 75–85% | Avoid distillation; proceed with crude intermediate |
| 4. Amidation | Hydrolysis to acid | 30–40% | 80–90% | Anhydrous NH₃ gas in THF at -78 °C |
Self-Validating Experimental Protocols
Phase 1: Thioesterification (Preparation of S-but-3-ynyl thioacetate)
-
Dissolve but-3-yn-1-yl methanesulfonate (1.0 eq) in anhydrous DMF (0.5 M) under argon.
-
Add potassium thioacetate (KSAc, 1.2 eq) portion-wise at 0 °C to control the initial exotherm.
-
Self-Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 9:1). The starting mesylate will consume within 4-6 hours. A non-polar, UV-inactive spot (visualized with KMnO₄ stain) indicates successful thioester formation.
-
Quench with ice water, extract with diethyl ether (3x), wash the organic layer with brine to remove DMF, dry over MgSO₄, and concentrate.
Phase 2: Selective Oxidation (Preparation of but-3-yne-1-sulfonic acid sodium salt)
-
Dissolve the crude thioester in glacial acetic acid (1.0 M).
-
Dropwise add 30% H₂O₂ (5.0 eq) while maintaining the internal temperature strictly below 40 °C using an ice bath.
-
Self-Validation Checkpoint: The reaction is highly exothermic. If the temperature exceeds 40 °C, alkyne oxidation occurs, indicated by the formation of polar baseline degradation products on TLC. Ensure the solution remains clear and colorless.
-
Stir for 12 hours at room temperature, neutralize with NaOH to pH 7, and lyophilize to obtain the sodium salt as a white powder.
Phase 3: Chlorination (Preparation of but-3-yne-1-sulfonyl chloride)
-
Suspend the sodium salt (1.0 eq) in anhydrous DCM (0.2 M) with a catalytic amount of DMF (0.05 eq).
-
Add thionyl chloride (SOCl₂, 3.0 eq) dropwise at 0 °C, then reflux for 4 hours.
-
Self-Validation Checkpoint: The suspension will gradually become a clear solution as the insoluble sodium salt converts into the highly soluble sulfonyl chloride.
-
Critical Step: Remove volatiles under reduced pressure at room temperature. Do NOT apply heat. Use the crude yellow oil immediately for the next step.
Phase 4: Anhydrous Amidation (Preparation of but-3-yne-1-sulfonamide)
-
Dissolve the crude sulfonyl chloride in anhydrous THF (0.1 M) and cool to -78 °C under argon.
-
Bubble anhydrous NH₃ gas into the solution for 15 minutes, or add a pre-cooled solution of 0.5 M NH₃ in dioxane (5.0 eq).
-
Self-Validation Checkpoint: A white precipitate (NH₄Cl) will form immediately upon addition, visually confirming the nucleophilic displacement of the chloride.
-
Warm to room temperature, filter the salts, concentrate, and purify via silica gel chromatography (DCM/MeOH 95:5) to yield the pure sulfonamide.
References
-
Title: Small-Molecule Fluorophores with Large Stokes Shifts: 9-Iminopyronin Analogues as Clickable Tags Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Supporting information: The use of a [4+2] cycloaddition reaction for the preparation of a series of ‘click’ building blocks Source: Royal Society of Chemistry URL: [Link]
-
Title: Identification of Rocaglate Acyl Sulfamides as Selective Inhibitors of Glioblastoma Stem Cells Source: ACS Central Science - ACS Publications URL: [Link]
Technical Support Center: Optimizing Fluorescence Imaging of But-3-yne-1-sulfonamide
From the Desk of the Senior Application Scientist
Welcome to the technical support center. When imaging alkyne-tagged sulfonamide probes like But-3-yne-1-sulfonamide—a highly specific ligand for Carbonic Anhydrase (CA) isoforms—researchers frequently encounter a critical bottleneck: high background noise[1][2]. Because we rely on Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to conjugate a fluorescent reporter in situ[3][4], the chemical complexity of the assay introduces multiple vectors for artifactual signal.
This guide is engineered to dissect the root causes of background noise, providing you with field-proven, self-validating protocols to achieve high signal-to-noise ratios (SNR).
Mechanistic Overview of Probe Localization
To troubleshoot effectively, we must first understand the causality of the signal. But-3-yne-1-sulfonamide binds directly to the active site zinc ion of Carbonic Anhydrases[2]. The terminal alkyne is subsequently reacted with an azide-functionalized fluorophore via CuAAC to generate a localized fluorescent signal[1][5].
Fig 1. Carbonic Anhydrase targeted signaling and probe localization via CuAAC.
Background noise in this system typically originates from three mechanistic failures: incomplete washout of unreacted azide dyes, copper-induced autofluorescence, and off-target sulfonamide binding[6].
Troubleshooting Guide & Diagnostics (Q&A)
Q1: My images show a high, diffuse background across the entire cytoplasm and nucleus, masking the specific Carbonic Anhydrase signal. How do I resolve this? Causality: This is the hallmark of unreacted azide-fluorophore retention. Azide dyes, particularly those based on rhodamine or cyanine scaffolds, are hydrophobic and can non-specifically intercalate into lipid bilayers or bind to intracellular proteins. Solution:
-
Titrate the Fluorophore: Never use the stock concentration blindly. Reduce the azide-fluorophore concentration to 1–5 µM to minimize excess dye.
-
Implement a Scavenger Wash: Incorporate 3% Bovine Serum Albumin (BSA) in your post-click wash buffers[7]. BSA acts as a hydrophobic sponge, pulling unreacted dye out of the cellular matrix.
Q2: I am observing punctate, bright spots that do not correlate with expected Carbonic Anhydrase localization. What causes this artifact? Causality: Fluorophore aggregation or copper precipitation. If the Cu(I) catalyst is not properly stabilized, it can form insoluble complexes with the azide dye or cellular phosphates, creating highly fluorescent precipitates[5]. Solution:
-
Optimize the Ligand: Ensure you are using a strong Cu(I)-stabilizing ligand like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) at a minimum 5:1 ratio to CuSO4 [5]. This prevents copper precipitation and minimizes Reactive Oxygen Species (ROS) generation.
-
Order of Addition: Always pre-mix CuSO4 and THPTA before adding sodium ascorbate and the fluorophore[5].
Q3: Following the CuAAC reaction, the cells exhibit high autofluorescence in the green channel (FITC/Alexa 488), even in my negative controls. Why? Causality: Glutaraldehyde fixatives or excessive copper-induced lipid peroxidation. Aldehyde fixatives cross-link proteins and generate fluorescent Schiff bases[8]. Solution:
-
Switch Fixatives: Use methanol-free 4% Paraformaldehyde (PFA) and avoid glutaraldehyde entirely.
-
Shift to Far-Red: Move your reporter to the far-red spectrum (e.g., Alexa Fluor 647 or Cy5), where endogenous cellular autofluorescence is virtually non-existent[8][9].
Fig 2. CuAAC workflow noise sources and corresponding optimization strategies.
Self-Validating Experimental Protocol: Optimized CuAAC Imaging
To ensure scientific integrity, your protocol must be a self-validating system. This requires incorporating a "No-Alkyne Control" (cells treated with DMSO instead of But-3-yne-1-sulfonamide, but subjected to the entire CuAAC workflow) to establish the true baseline noise[5][8].
Step-by-Step Methodology
Phase 1: Probe Incubation & Fixation
-
Culture cells expressing the target Carbonic Anhydrase on glass-bottom dishes.
-
Incubate with 10–50 µM But-3-yne-1-sulfonamide in standard culture media for 1–2 hours at 37°C. (Include a control well with DMSO vehicle only).
-
Wash cells 3× with pre-warmed PBS to remove unbound probe.
-
Fix cells using 4% methanol-free PFA in PBS for 15 minutes at Room Temperature (RT)[7].
-
Wash 3× with PBS. Quench fixative by incubating with 100 mM Glycine in PBS for 10 minutes.
Phase 2: Permeabilization & Blocking 6. Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes[7]. 7. Block non-specific binding sites with 3% BSA in PBS for 30 minutes[7].
Phase 3: The CuAAC "Click" Reaction 8. Prepare the Click Cocktail (per 500 µL):
- Critical Step: Pre-mix 5 µL of 200 mM THPTA with 1 µL of 100 mM CuSO4 . Let sit for 3 minutes to form the complex[5].
- Add the THPTA/Cu complex to 480 µL of PBS.
- Add 2.5 µL of 1 mM Azide-Fluorophore (e.g., Alexa Fluor 647-Azide) to achieve a 5 µM final concentration.
- Last Step: Add 10 µL of freshly prepared 100 mM Sodium Ascorbate[5]. The solution should remain clear.
- Apply the Click Cocktail to the cells and incubate for 30 minutes at RT, protected from light[7].
Phase 4: Stringent Washing (The Background Killer) 10. Remove the reaction cocktail. 11. Wash 3× for 5 minutes each with Click Wash Buffer (PBS containing 3% BSA and 0.5% Triton X-100)[7]. Causality: The BSA removes hydrophobic dye aggregates, while Triton disrupts weak non-specific interactions. 12. Wash 2× with plain PBS. 13. Mount with an anti-fade mounting medium and proceed to imaging.
Quantitative Data: Impact of Optimization on SNR
The following table summarizes the expected quantitative improvements in Signal-to-Noise Ratio (SNR) when applying the troubleshooting steps above, based on standard fluorescence microscopy readouts[8][9].
| Optimization Strategy | Background Reduction Mechanism | Average SNR Improvement | Recommended Scenario |
| THPTA Ligand (5:1 ratio) | Prevents Cu(I) precipitation & ROS autofluorescence | 3.5x | Mandatory for all CuAAC fixed cell imaging |
| 3% BSA Post-Wash | Scavenges unreacted hydrophobic azide-fluorophores | 4.2x | High diffuse cytoplasmic background |
| Far-Red Dye (e.g., AF647) | Bypasses endogenous cellular autofluorescence spectra | 5.0x | High baseline noise in Green/Blue channels |
| Glycine Quenching | Neutralizes unreacted aldehydes from PFA fixation | 2.1x | High background in "No-Alkyne" negative controls |
Frequently Asked Questions (FAQs)
Q: Can I use this protocol for live-cell imaging? A: Standard CuAAC is generally toxic to live cells due to copper-induced oxidative stress. For live-cell imaging of But-3-yne-1-sulfonamide, you must strictly limit CuSO4 to <50 µM, use highly efficient ligands like BTTAA, and limit the reaction time to 5 minutes[5]. Alternatively, consider switching to a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) workflow if you can redesign the probe to incorporate a cyclooctyne[5].
Q: Does the sulfonamide moiety itself cause background? A: Yes. Sulfonamides are pan-inhibitors of the Carbonic Anhydrase family[2]. If your cell line expresses multiple CA isoforms (e.g., CA IX on the membrane and CA II in the cytosol), the probe will label all of them. If you are targeting a specific isoform, background from off-target CAs can only be reduced by using a more structurally selective probe derivative.
References
-
Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries. nih.gov.1
-
Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. enamine.net. 3
-
Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. mdpi.com. 4
-
Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications. nih.gov. 2
-
Background in Fluorescence Imaging. thermofisher.com. Link
-
Click-iT EdU Imaging Cell Proliferation Protocol. thermofisher.com. 7
-
Super-Resolution Imaging of Plasma Membrane Proteins with Click Chemistry. nih.gov. 5
-
Background in Fluorescence Imaging. thermofisher.com. 6
-
HOW TO REDUCE BACKGROUND AUTOFLUORESCENCE AND IMPROVE CONFOCAL MICROSCOPY IMAGES. microscopyfocus.com. 8
-
Noise Sources and Strategies for Signal Quality Improvement in Biological Imaging. mdpi.com. 9
Sources
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- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors - Enamine [enamine.net]
- 4. mdpi.com [mdpi.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Background in Fluorescence Imaging | Thermo Fisher Scientific - SE [thermofisher.com]
- 7. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. microscopyfocus.com [microscopyfocus.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Solubility Challenges of But-3-yne-1-sulfonamide in Aqueous Buffers
Welcome to our dedicated technical support center for But-3-yne-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming common solubility issues encountered during experimentation. As Senior Application Scientists, we have compiled this resource based on established principles of small molecule solubilization and the known chemical properties of sulfonamides to ensure your experiments proceed smoothly and efficiently.
Frequently Asked Questions (FAQs)
Q1: I'm having difficulty dissolving But-3-yne-1-sulfonamide in my aqueous buffer. Is this expected?
A1: Yes, it is not uncommon to experience solubility challenges with But-3-yne-1-sulfonamide in purely aqueous buffers. Like many sulfonamides, its solubility can be limited, a characteristic influenced by its molecular structure which contains both hydrophobic (the butynyl group) and hydrophilic (the sulfonamide group) moieties. The crystal lattice energy of the solid form also plays a significant role in its dissolution.
Q2: What is the first step I should take to improve the solubility of But-3-yne-1-sulfonamide?
A2: The initial and often most effective approach is to first prepare a concentrated stock solution in a water-miscible organic solvent and then dilute this stock into your aqueous buffer. This method circumvents the high energy required to dissolve the crystalline solid directly in water.
Q3: Which organic solvents are recommended for creating a stock solution of But-3-yne-1-sulfonamide?
A3: Based on the general solubility of sulfonamides and other small molecules, we recommend starting with Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). These are powerful, water-miscible solvents capable of dissolving a wide range of organic compounds.[1][2] For applications where DMSO or DMF are not suitable, consider ethanol or propylene glycol.[1]
Q4: Can I adjust the pH of my buffer to improve the solubility of But-3-yne-1-sulfonamide?
A4: Absolutely. The sulfonamide group is weakly acidic, and its ionization state is pH-dependent. Increasing the pH of the buffer above the pKa of the sulfonamide proton will deprotonate it, forming a more soluble anionic species.[3][4] Most sulfonamides see an increase in solubility with increasing pH.[5] It is advisable to determine the pKa of But-3-yne-1-sulfonamide experimentally or through computational prediction to optimize the buffer pH. As a general starting point for sulfonamides, exploring a pH range from 7.5 to 9.0 can be beneficial.
Troubleshooting Guides
Issue 1: Precipitation Occurs Upon Dilution of the Organic Stock Solution into Aqueous Buffer
This is a common issue that arises when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit. Here’s a systematic approach to troubleshoot this problem:
Caption: A step-by-step workflow for addressing precipitation upon dilution.
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of But-3-yne-1-sulfonamide in your assay. Perform a serial dilution to determine the highest achievable concentration that remains soluble in your final buffer system.
-
Minimize the Percentage of Organic Solvent: While an organic stock solution is necessary, the final concentration of the organic solvent in your aqueous buffer should be kept to a minimum, ideally below 1% (v/v), to avoid impacting biological assays. High concentrations of organic solvents can denature proteins or affect cell viability.
-
Employ a Co-solvent System: A co-solvent works by reducing the polarity of the aqueous medium, thereby increasing the solubility of a nonpolar solute.[1] Consider preparing your aqueous buffer with a small percentage of a biocompatible co-solvent.
| Co-solvent | Recommended Starting Concentration (v/v) | Notes |
| Ethanol | 1-5% | Generally well-tolerated in cell-based assays at low concentrations. |
| Propylene Glycol | 1-10% | A common excipient in pharmaceutical formulations.[1] |
| Polyethylene Glycol 400 (PEG 400) | 1-10% | Can enhance the solubility of poorly soluble drugs.[6] |
-
Adjust the pH of the Aqueous Buffer: As mentioned in the FAQs, increasing the pH can significantly enhance the solubility of sulfonamides. Prepare a series of buffers with increasing pH (e.g., 7.4, 7.8, 8.2, 8.6) and test the solubility of But-3-yne-1-sulfonamide in each. Remember to validate that the altered pH does not negatively affect your experimental system.
-
Utilize Solubilizing Excipients: For particularly challenging cases, the use of specialized solubilizing agents may be necessary. These agents work through various mechanisms to increase the apparent solubility of a compound.[7][8]
-
Surfactants: Surfactants like Tween® 80 or Polysorbate 20 can form micelles that encapsulate hydrophobic molecules, increasing their solubility in aqueous solutions.[1][7] A typical starting concentration is 0.01-0.1% (v/v).
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts from the aqueous environment.[9][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.
-
Issue 2: The Solid But-3-yne-1-sulfonamide Will Not Dissolve in the Chosen Organic Solvent
While DMSO and DMF are robust solvents, you may encounter difficulties if the compound has been stored improperly or if a very high stock concentration is desired.
-
Weighing and Initial Solvent Addition: Accurately weigh the desired amount of But-3-yne-1-sulfonamide in a suitable vial. Add a portion of the chosen organic solvent (e.g., DMSO) to the solid.
-
Gentle Warming: If the compound does not dissolve readily at room temperature, gently warm the solution in a water bath at 30-40°C. Do not overheat, as this can lead to degradation.
-
Vortexing/Sonication: Agitate the mixture using a vortex mixer. For more resistant solids, sonication in an ultrasonic bath for 5-10 minutes can help break down the crystal lattice and facilitate dissolution.
-
Incremental Solvent Addition: Continue to add the organic solvent incrementally with intermittent vortexing or sonication until the desired concentration is reached and the solution is clear.
-
Filtration: It is good practice to filter the concentrated stock solution through a 0.22 µm syringe filter to remove any undissolved particulates before storage.
Caption: A decision-making guide for selecting an appropriate organic solvent.
References
-
Martin, A. (n.d.). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed. Retrieved from [Link]
-
Williams, R. O. (2017, May 8). Improving the Water Solubility of Poorly Soluble Drugs. Basicmedical Key. Retrieved from [Link]
-
Kumar, S. (2022, November 15). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Retrieved from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]
-
Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(8). Retrieved from [Link]
-
Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Solubilization of poorly soluble drugs: a review. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 64(11), 747-757. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]
-
Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., & Surov, O. V. (2021). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 66(3), 1362-1373. Retrieved from [Link]
-
NextSDS. (n.d.). but-3-yne-1-sulfonamide — Chemical Substance Information. Retrieved from [Link]
-
Li, X., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(5), 1898-1918. Retrieved from [Link]
-
University of Bath. (n.d.). Antibacterial sulfonamides. Retrieved from [Link]
-
In-vivo-Veritas. (2025, December 9). Solubilizing Agent: Significance and symbolism. Retrieved from [Link]
-
Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., & Surov, O. V. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 59(12), 4071-4081. Retrieved from [Link]
-
Contract Pharma. (2017, October 11). Optimizing Drug Solubility. Retrieved from [Link]
-
Flippin, H. F., & Boger, W. P. (1956). The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. Journal of the American Geriatrics Society, 4(1), 15-20. Retrieved from [Link]
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- 3. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
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- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability | PharmaCores [pharmacores.com]
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- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Technical Support Center: But-3-yne-1-sulfonamide Stability and Handling Guide
Welcome to the technical support center for But-3-yne-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this versatile reagent throughout your experimental workflows. But-3-yne-1-sulfonamide is a valuable building block, particularly in medicinal chemistry for applications like click chemistry and as a bioisostere for carboxylic acids. However, its bifunctional nature, containing both a terminal alkyne and a primary sulfonamide, presents unique stability challenges. Understanding and mitigating potential degradation pathways is critical for achieving reproducible and reliable results.
This resource provides in-depth answers to frequently asked questions, detailed troubleshooting protocols, and the scientific rationale behind our recommendations.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: General Storage and Solution Preparation
Q1: What are the ideal long-term storage conditions for solid But-3-yne-1-sulfonamide?
A1: Proper storage is the first line of defense against degradation. But-3-yne-1-sulfonamide should be stored under the following conditions:
-
Temperature: Store at -20°C. Low temperatures slow down potential decomposition pathways.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This minimizes exposure to moisture and oxygen, which can participate in side reactions.
-
Light: Keep the compound in an amber vial or otherwise protected from light. Sulfonamides can be susceptible to photodegradation[1].
-
Container: Use a tightly sealed, high-quality vial to prevent moisture ingress.
Q2: I need to make a stock solution. What solvents are recommended, and how should I store it?
A2: Solvent choice is critical. The terminal alkyne is weakly acidic and the sulfonamide can hydrolyze. Therefore, we recommend using anhydrous, aprotic solvents.
-
Recommended Solvents:
-
Anhydrous Acetonitrile (MeCN)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
-
Solvents to Use with Caution:
-
Alcohols (e.g., Methanol, Ethanol): While sometimes used for purification of sulfonamides[2], they are protic and can potentially react with the alkyne under certain conditions or contribute to ester formation with related sulfonic acids[3]. Use only if your protocol specifically requires it and use freshly prepared solutions.
-
-
Solvents to Avoid:
Stock Solution Storage: Prepare solutions fresh whenever possible. If short-term storage is necessary, store the solution under an inert atmosphere at -20°C for no more than a few days. Always visually inspect for precipitation or color change before use.
| Solvent | Compatibility | Rationale |
| Acetonitrile (Anhydrous) | Excellent | Aprotic and polar, good for many organic reactions. |
| DMF (Anhydrous) | Excellent | High-boiling, polar aprotic solvent. Ensure it is free of amine impurities which can act as a base. |
| DMSO (Anhydrous) | Excellent | Strong polar aprotic solvent. Must be scrupulously dry. |
| Dichloromethane (Anhydrous) | Good | Aprotic, but less polar. Good for reactions where polarity is a concern. |
| Alcohols (MeOH, EtOH) | Caution | Protic nature may interfere with reactions involving the acidic alkyne proton. Risk of forming sulfonate esters with impurities[3]. |
| Water / Aqueous Buffers | Avoid | Risk of acid- or base-catalyzed hydrolysis of the sulfonamide S-N bond[1][4]. |
Section 2: Understanding and Identifying Degradation
Q3: What are the primary chemical degradation pathways for But-3-yne-1-sulfonamide?
A3: Degradation typically originates from the reactivity of its two key functional groups: the terminal alkyne and the sulfonamide.
-
Base-Mediated Deprotonation and Dimerization: The proton on the terminal alkyne is acidic (pKa ≈ 25) and can be removed by strong bases (e.g., hydroxides, alkoxides, or organolithiums) to form an acetylide anion[7][8][9]. This highly nucleophilic intermediate can then attack another molecule of the starting material or undergo oxidative coupling (Glaser coupling), especially in the presence of trace copper ions, to form a symmetric 1,3-diyne dimer.
-
Acid-Catalyzed Hydrolysis: The sulfonamide S-N bond is susceptible to cleavage under acidic conditions, a process known as hydrolysis[1][4]. This reaction breaks the molecule into but-3-yne-1-sulfonic acid and ammonia. While generally stable at neutral pH, prolonged exposure to strong acids or elevated temperatures will accelerate this degradation[5][6].
-
Photodegradation: Like many sulfonamides, this compound may degrade upon prolonged exposure to UV light[1].
-
Thermal Decomposition: High temperatures can lead to nonspecific decomposition and polymerization, often indicated by a color change to dark brown or black[2][10].
Caption: Primary degradation routes for But-3-yne-1-sulfonamide.
Q4: My reaction is giving a low yield. How can I confirm if my But-3-yne-1-sulfonamide starting material has degraded?
A4: A quick quality control check is essential. The two most effective methods are ¹H NMR and LC-MS.
-
¹H NMR Spectroscopy: This is the fastest way to assess purity. In a fresh, pure sample, you should clearly see the terminal alkyne proton (a triplet around 2-3 ppm) and the sulfonamide protons (-SO₂NH₂) as a broad singlet (typically 5-7 ppm, but can exchange with D₂O). Degradation may be indicated by the diminished integration or complete absence of the alkyne proton signal or the appearance of new, unidentifiable peaks.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This technique can separate the parent compound from its degradation products. You can look for the expected mass of But-3-yne-1-sulfonamide (C₄H₇NO₂S, MW: 133.17) and check for the appearance of new peaks, such as the dimer (MW: 264.32) or hydrolysis products.
(See Protocol 1 for a detailed QC procedure using ¹H NMR.)
Section 3: Troubleshooting In-Reaction Issues
Q5: I'm using a base in my reaction (e.g., for an N-alkylation of the sulfonamide) and observing many side products. What is happening?
A5: This is a classic case of competing reactivity. If your base is strong enough (e.g., NaH, LDA, KOtBu), it will deprotonate the most acidic proton, which is the terminal alkyne C-H, not the sulfonamide N-H[7][9]. The resulting acetylide anion is a potent nucleophile and can lead to dimerization or attack other electrophiles in your reaction, causing a complex mixture of byproducts.
Troubleshooting Steps:
-
Protect the Alkyne: If the alkyne is not the desired reactive site, protect it first. A common protecting group for terminal alkynes is a trialkylsilyl group (e.g., TMS or TIPS).
-
Use a Milder Base: For reactions at the sulfonamide nitrogen, consider using a weaker base that is less likely to deprotonate the alkyne, such as K₂CO₃ or Cs₂CO₃, often in a polar aprotic solvent like DMF or acetonitrile.
-
Change Reaction Order: Add the base slowly at a low temperature to a mixture of the sulfonamide and the electrophile to favor the desired reaction pathway.
Q6: My reaction mixture turned dark brown after adding a copper or palladium catalyst. Is this normal?
A6: A dark brown or black coloration is often a sign of undesirable side reactions or catalyst decomposition, and it is frequently observed in reactions involving alkynes[10].
-
With Copper: Copper catalysts are well-known to promote the oxidative homocoupling (Glaser coupling) of terminal alkynes, leading to diyne formation and often colored byproducts. Ensure your reaction is run under strictly anaerobic conditions if this is not the desired outcome.
-
With Palladium: While essential for cross-coupling reactions (e.g., Sonogashira), improper ligand choice, temperature, or exposure to air can cause the palladium to crash out as palladium black (Pd(0)), which is inactive and appears as a black precipitate.
Troubleshooting Steps:
-
Degas Solvents: Thoroughly degas all solvents and reagents to remove oxygen.
-
Optimize Ligands: Ensure you are using the appropriate ligand for your palladium catalyst to maintain its solubility and catalytic activity.
-
Control Temperature: Run the reaction at the lowest effective temperature to minimize side reactions.
Caption: A logical workflow for troubleshooting failed experiments.
Experimental Protocols
Protocol 1: Quality Control Check of But-3-yne-1-sulfonamide via ¹H NMR
This protocol provides a quick and reliable method to assess the purity and integrity of your starting material before beginning an experiment.
Materials:
-
But-3-yne-1-sulfonamide sample (approx. 5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
NMR tube
-
Pipettes and small vials
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of But-3-yne-1-sulfonamide into a clean, dry vial.
-
Dissolution: Add ~0.6 mL of a deuterated solvent (DMSO-d₆ is often a good choice as it will clearly show the N-H protons). Ensure the sample dissolves completely.
-
Transfer: Transfer the solution to a clean, dry NMR tube.
-
Acquisition: Acquire a standard ¹H NMR spectrum. Ensure the spectral window is wide enough to see all relevant protons (e.g., 0-10 ppm).
-
Analysis:
-
Confirm Key Peaks:
-
Terminal Alkyne (HC≡): Look for a triplet around 2.3-2.8 ppm. The integration should correspond to 1H.
-
Methylene next to Alkyne (≡C-CH₂): Look for a multiplet around 2.6-3.0 ppm (may overlap with other peaks). Integration should be 2H.
-
Methylene next to Sulfonamide (CH₂-SO₂): Look for a triplet around 3.2-3.6 ppm. Integration should be 2H.
-
Sulfonamide (SO₂NH₂): Look for a broad singlet. In DMSO-d₆, this peak often appears around 7.0-7.5 ppm. Integration should be 2H.
-
-
Check for Impurities:
-
Dimer: The disappearance of the terminal alkyne proton and the appearance of new signals in the aliphatic region may indicate dimerization.
-
Hydrolysis: The presence of but-3-yne-1-sulfonic acid would show similar aliphatic signals but would lack the -NH₂ peak.
-
Other: Any significant peaks that cannot be assigned to the product or solvent are indicative of impurities or degradation.
-
-
Self-Validation: A clean spectrum with correctly integrated peaks corresponding to all expected protons provides high confidence in the starting material's integrity.
References
-
Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Chemosphere, 88(8), 942-948. [Link]
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Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. [Link]
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ChemHelper. (2019). Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. Chemistry Steps. [Link]
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Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Semantic Scholar. [Link]
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Farooq, U., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Analytical Science and Technology, 12(1), 1-17. [Link]
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Zhou, F., & Li, C. J. (2005). Palladium-catalyzed 1,4-Addition of Terminal Alkynes to Conjugated Enones. Organic Syntheses, 82, 163. [Link]
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LibreTexts Chemistry. (2021). 10.8: Alkynes. [Link]
- Hultquist, M. E. (1957). U.S. Patent No. 2,777,844. Washington, DC: U.S.
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Ashenhurst, J. (2022). Alkynes and Synthesis. Master Organic Chemistry. [Link]
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Deng, Y., et al. (2023). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Scientific Reports, 13(1), 1-18. [Link]
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Gianatassio, R., et al. (2021). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. ChemRxiv. [Link]
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Organic Chemistry Portal. Terminal alkyne synthesis by C-C coupling. [Link]
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Hyland, C. (2014). Towards Understanding the Synthesis and Reactivity of Alkynyl Sulfonamides. ResearchGate. [Link]
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Wikipedia. Sulfonamide. [Link]
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CK-12 Foundation. (2026). Physical and Chemical Properties of Alkynes. [Link]
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Chen, B., et al. (2024). Strain-level diversity in sulfonamide biodegradation: adaptation of Paenarthrobacter to various environmental niches. Environmental Science and Ecotechnology, 17, 100295. [Link]
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Helbling, D. E., et al. (2012). Biotransformation of Sulfonamide Antibiotics in Activated Sludge: The Formation of Pterin-Conjugates Leads to Sustained Risk. Environmental Science & Technology, 46(10), 5257-5264. [Link]
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Pharmacy Tools. (2011). Cross-Reactivity of Sulfonamide Drugs. [Link]
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Li, W., et al. (2022). An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. ChemistryOpen, 11(7), e202200097. [Link]
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García-Galán, M. J., et al. (2011). Identification and Determination of Metabolites and Degradation Products of Sulfonamide Antibiotics. TrAC Trends in Analytical Chemistry, 30(7), 1039-1052. [Link]
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Majewsky, M., et al. (2015). Systematic suspect screening and identification of sulfonamide antibiotic transformation products in the aquatic environment. Analytical and Bioanalytical Chemistry, 407(24), 7233-7244. [Link]
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IRIS - Institutional Research Information System. (2023). Biotic transformation products of sulfonamides in environmental water samples. [Link]
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Cheng, J., et al. (2021). Biodegradation of sulfonamide antibiotics through the heterologous expression of laccases from bacteria and investigation of their potential degradation pathways. Journal of Hazardous Materials, 424(Pt B), 125815. [Link]
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Elder, D. P., et al. (2015). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Organic Process Research & Development, 19(5), 533-545. [Link]
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Schols, A. M., et al. (2006). Difference in risks of allergic reaction to sulfonamide drugs based on chemical structure. Annals of Pharmacotherapy, 40(6), 1054-1060. [Link]
-
Agilent Technologies. (2019). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. [Link]
-
National Center for Biotechnology Information. (n.d.). But-3-yne-1-sulfonic acid. PubChem Compound Database. [Link]
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Hou, L., & Xie, S. (2018). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. Science of The Total Environment, 640-641, 1424-1431. [Link]
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AiFanCHEM. (2025). 1341659-00-4 | But-3-yne-1-sulfonamide. [Link]
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ResearchGate. (n.d.). Studies on sulfonamide degradation products [Table]. [Link]
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ResearchGate. (2024). How to purify a sulfone and sulfide sulfoxide without a column? [Link]
- Google Patents. (2016).
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NextSDS. (n.d.). but-3-yne-1-sulfonamide — Chemical Substance Information. [Link]
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Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. [Link]
-
National Institute of Standards and Technology. (n.d.). 1-Buten-3-yne. NIST Chemistry WebBook. [Link]
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Vapourtec. (n.d.). Fully Automated Synthesis of Secondary Sulfonamides in a Binary Flow-Through Reactor System. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Alkyne Reactivity. [Link]
-
ACS Publications. (2019). Factors Controlling the Reactivity of Strained-Alkyne Embedded Cycloparaphenylenes. The Journal of Organic Chemistry. [Link]
-
De Proft, F., et al. (2019). The hunt for reactive alkynes in bio-orthogonal click reactions: insights from mechanochemical and conceptual DFT calculations. Chemical Science, 10(46), 10745-10754. [Link]
-
Wang, W., et al. (2019). Recent Advances in the Addition of Amide/Sulfonamide Bonds to Alkynes. Molecules, 24(1), 164. [Link]
-
NextSDS. (n.d.). but-3-yne-1-sulfonyl chloride — Chemical Substance Information. [Link]
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- 10. Organic Syntheses Procedure [orgsyn.org]
Assessing the Selectivity and Specificity of But-3-yne-1-sulfonamide Probes in Activity-Based Protein Profiling
Executive Summary
Activity-Based Protein Profiling (ABPP) has revolutionized the functional interrogation of metalloenzymes, particularly the Carbonic Anhydrase (CA) superfamily. While aromatic sulfonamides have historically dominated the landscape of CA inhibitors due to their high affinity, aliphatic probes like But-3-yne-1-sulfonamide (B3YS) offer a distinct, minimalist chemotype. Equipped with a primary sulfonamide zinc-binding group (ZBG) and a terminal alkyne for bioorthogonal Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), B3YS serves as a critical tool for mapping enzyme active sites[1].
This guide provides an objective, data-driven comparison of B3YS against its aromatic counterparts (e.g., 4-ethynylbenzenesulfonamide), detailing the thermodynamic causality behind their selectivity profiles, and outlining self-validating experimental workflows for their application in complex proteomes.
Mechanistic Grounding: Aliphatic vs. Aromatic Pharmacophores
To effectively utilize B3YS, researchers must understand the causality behind its binding kinetics. The CA active site is a conical cavity featuring a catalytic Zinc ion (Zn²⁺) at the bottom, coordinated by three histidine residues.
-
The Zinc-Binding Event: The primary sulfonamide (-SO₂NH₂) of B3YS deprotonates at physiological pH to form a sulfonamidate anion, which displaces the catalytic water molecule to tetrahedrally coordinate the Zn²⁺ ion[2]. This interaction is the primary driver of specificity for metalloenzymes over other protein classes.
-
The Hydrophobic Packing (Selectivity Determinant): While the ZBG anchors the probe, the tail dictates isoform selectivity. Aromatic probes (like 4-ethynylbenzenesulfonamide) engage in robust π-π stacking and van der Waals interactions with hydrophobic residues (e.g., Val121, Phe131 in hCA II) lining the cavity[3]. In contrast, the short aliphatic chain of B3YS lacks the surface area for strong hydrophobic packing.
-
The Consequence: B3YS exhibits lower absolute affinity (higher Ki ) for human cytosolic CAs compared to aromatic probes. However, this "weakness" is a strategic advantage when targeting pathogenic CAs (such as fungal Candida parapsilosis CpNce103p or bacterial Vibrio cholerae VchCA), which possess divergent active site topologies where bulky aromatic rings may induce steric clash[4][5].
Mechanistic binding logic of But-3-yne-1-sulfonamide within the CA active site.
Quantitative Performance & Comparative Data
When assessing B3YS for an ABPP campaign, it must be benchmarked against the industry standard, 4-Ethynylbenzenesulfonamide (4-EBS) . The data below summarizes their inhibitory constants ( Ki ), which directly correlate to their labeling efficiency in competitive ABPP assays.
Table 1: Selectivity and Affinity Profiling of Alkyne-Sulfonamide Probes
| Probe Type | Compound | Target Enzyme | Ki (nM) | Selectivity Profile & Utility | Ref |
| Aliphatic Alkyne | But-3-yne-1-sulfonamide | Fungal CA (CpNce103p) | 933 | Moderate affinity; useful for pathogen targeting with reduced human off-target binding. | [4] |
| Aromatic Alkyne | 4-Ethynylbenzenesulfonamide | Human CA II (Cytosolic) | 5.1 - 71.6 | High affinity; broad-spectrum human CA profiling. Strong off-target background in tumor models. | [6][7] |
| Aromatic Alkyne | 4-Ethynylbenzenesulfonamide | Human CA IX (Tumor) | 8.1 - 54.0 | High affinity; utilized in hypoxic tumor microenvironment mapping. | [6][7] |
Data Synthesis: B3YS operates in the high nanomolar to low micromolar range[4]. While 4-EBS is superior for capturing low-abundance human CAs due to its single-digit nanomolar affinity[7], B3YS is the preferred scaffold when researchers need to minimize the capture of highly abundant human off-targets (like hCA I and II) during the profiling of microbial lysates in host-pathogen infection models[5].
Experimental Workflow: Self-Validating ABPP Protocol
To ensure trustworthiness and reproducibility, the assessment of B3YS specificity must be conducted using a competitive ABPP format. By pre-incubating the proteome with a non-clickable, high-affinity pan-inhibitor (Acetazolamide), researchers can definitively prove that B3YS labeling is active-site specific and not an artifact of non-specific aliphatic interactions.
Step-by-Step Methodology: Competitive In Situ Labeling
Step 1: Proteome Preparation
-
Lyse cells (e.g., C. parapsilosis or human cell lines) in native lysis buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 1% NP-40).
-
Critical Caution:Do not use EDTA or other metal chelators in the lysis buffer, as they will strip the catalytic Zn²⁺ ion, rendering the sulfonamide ZBG incapable of binding.
-
Clarify lysate via centrifugation (14,000 x g, 15 min, 4°C) and normalize protein concentration to 2 mg/mL using a BCA assay.
Step 2: Competitive Probe Incubation (The Self-Validation Step)
-
Divide the proteome into three aliquots: Vehicle (DMSO), Probe-Only, and Competitor + Probe.
-
To the Competitor aliquot, add 100 µM Acetazolamide (AAZ) and incubate for 30 minutes at room temperature to saturate all CA active sites.
-
Add But-3-yne-1-sulfonamide (optimized at 10–50 µM due to its ~1 µM Ki ) to both the Probe-Only and Competitor aliquots. Incubate for 1 hour at room temperature.
Step 3: Bioorthogonal CuAAC (Click) Reaction
-
To 100 µL of labeled proteome, sequentially add the click reagents to achieve the following final concentrations:
-
100 µM Azide-Fluorophore (e.g., TAMRA-Azide) or Azide-Biotin.
-
1 mM TCEP (freshly prepared to reduce Cu²⁺ to Cu⁺).
-
100 µM TBTA (ligand to stabilize Cu⁺).
-
1 mM CuSO₄.
-
-
Vortex gently and incubate in the dark for 1 hour at room temperature.
Step 4: Resolution & Analysis
-
Quench the reaction by adding 4X SDS loading buffer and boiling for 5 minutes.
-
Resolve proteins via SDS-PAGE.
-
Assess specificity: Scan the gel for fluorescence. A specific B3YS target will appear as a distinct fluorescent band in the "Probe-Only" lane, which must be completely abolished in the "Competitor + Probe" lane.
Activity-Based Protein Profiling workflow utilizing But-3-yne-1-sulfonamide probes.
Conclusion and Future Directions
The assessment of But-3-yne-1-sulfonamide reveals a highly specific, albeit lower-affinity, probe for metalloenzyme profiling. Its aliphatic nature restricts extensive hydrophobic interactions within human CA active sites, resulting in a higher Ki compared to the gold-standard 4-ethynylbenzenesulfonamide[6][7]. However, this structural minimalism makes B3YS an exceptional scaffold for specialized applications, including the mapping of structurally divergent pathogen CAs[4] and serving as a low-steric-hindrance building block for the synthesis of complex, multi-functional smart probes[1].
Sources
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But-3-yne-1-sulfonamide as a bioisostere for carboxylic acids in drug design
Title: But-3-yne-1-sulfonamide as a Bifunctional Bioisostere for Carboxylic Acids: Performance, ADME Profiling, and Bioorthogonal Applications
Executive Summary The carboxylic acid moiety is a ubiquitous pharmacophore found in over 450 FDA-approved drugs[1]. However, its presence often introduces significant pharmacokinetic liabilities, including poor membrane permeability due to ionization at physiological pH, and metabolic vulnerabilities such as the formation of reactive acyl glucuronides[2]. To circumvent these issues, medicinal chemists frequently employ bioisosteric replacement. While tetrazoles and acylsulfonamides are classical choices[3], But-3-yne-1-sulfonamide has emerged as a highly versatile, bifunctional alternative. It not only provides the metabolic stability of a sulfonamide but also incorporates a terminal alkyne, enabling downstream bioorthogonal tagging via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[4].
Mechanistic Rationale & Causality
Replacing a carboxylic acid with a sulfonamide is driven by the need to tune physicochemical properties without disrupting the spatial geometry required for target binding. Sulfonamides share similar hydrogen-bonding capabilities with carboxylic acids but are considerably weaker acids (pKa ~9–10 vs. 4–5)[5]. This reduced acidity increases the fraction of unionized drug at physiological pH, driving passive transcellular membrane permeability.
Crucially, replacing the carboxylic acid with a sulfonamide completely eradicates the risk of UGT-mediated acyl glucuronidation[2]. Acyl glucuronides are highly reactive metabolites that can covalently bind to proteins, leading to idiosyncratic drug toxicities and rapid clearance. The addition of the but-3-yne moiety to the sulfonamide nitrogen does not significantly disrupt the pharmacophore's binding volume but introduces a critical synthetic handle for late-stage functionalization, target identification via Activity-Based Protein Profiling (ABPP), or PROTAC linker attachment[4].
Performance Comparison: But-3-yne-1-sulfonamide vs. Alternatives
The following table synthesizes the physicochemical and metabolic performance of But-3-yne-1-sulfonamide against the parent carboxylic acid and classical bioisosteres[2][5][6].
Table 1: Physicochemical and Metabolic Comparison of Carboxylic Acid Bioisosteres
| Property / Motif | Carboxylic Acid | Tetrazole | Acylsulfonamide | But-3-yne-1-sulfonamide |
| Typical pKa | 4.0 – 5.0 | 4.5 – 4.9 | 5.0 – 6.0 | 8.5 – 9.5 |
| Lipophilicity (LogD 7.4) | Low (Highly ionized) | Moderate | Moderate to High | High (Unionized) |
| Membrane Permeability | Poor | Moderate (High desolvation) | Good | Excellent |
| Glucuronidation Risk | High (Acyl glucuronides) | Low | Low | Negligible |
| Bioorthogonal Handle | No | No | No | Yes (Terminal Alkyne) |
Experimental Methodologies & Self-Validating Protocols
To objectively validate But-3-yne-1-sulfonamide against a parent carboxylic acid, the following experimental workflows must be executed. Each protocol is designed with internal controls to ensure self-validation.
Protocol 1: pKa Determination via Potentiometric Titration
Causality: Accurate pKa determination is critical because it dictates the ionization state at pH 7.4, directly impacting aqueous solubility and passive permeability.
-
Preparation: Prepare a 1 mM solution of the But-3-yne-1-sulfonamide derivative in 0.15 M KCl. Reasoning: The KCl maintains a constant ionic strength, mimicking physiological osmolarity to ensure the measured pKa translates to biological conditions. If solubility is poor, use up to 10% DMSO as a cosolvent and extrapolate to 0% aqueous via Yasuda-Shedlovsky plots[4].
-
Titration: Acidify the solution to pH 2.0 using 0.1 M HCl. Titrate with standardized 0.1 M KOH under an inert argon atmosphere. Reasoning: Argon prevents atmospheric CO2 absorption, which would otherwise form carbonic acid and artificially skew the titration curve.
-
Data Analysis: Plot the first derivative of the titration curve (dpH/dV). The inflection point corresponds to the equivalence point, and the pKa is derived from the half-equivalence volume.
-
Validation: Run a standard reference (e.g., benzoic acid, pKa 4.2) in parallel to validate electrode calibration and system accuracy.
Protocol 2: Microsomal Stability and Glucuronidation Assay
Causality: Carboxylic acids are rapidly cleared via UDP-glucuronosyltransferases (UGTs). This assay proves the metabolic superiority of the sulfonamide replacement by demonstrating resistance to phase II metabolism.
-
Incubation Mixture: Combine human liver microsomes (HLM, 1 mg/mL protein), alamethicin (25 µg/mL), and the test compound (1 µM) in 100 mM Tris-HCl buffer (pH 7.4) with 5 mM MgCl2. Reasoning: Alamethicin is a pore-forming peptide required to permeabilize the microsomal vesicles, exposing the luminal UGT active sites to the substrate.
-
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding UDPGA (uridine 5'-diphosphoglucuronic acid, 2 mM final concentration). Reasoning: UDPGA is the obligate cofactor for UGTs; without it, glucuronidation cannot occur, serving as a negative control if omitted.
-
Quenching & Analysis: At 0, 15, 30, and 60 minutes, quench 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Centrifuge at 15,000 x g for 10 mins to precipitate proteins.
-
LC-MS/MS: Analyze the supernatant for parent compound depletion. The sulfonamide should show >90% remaining at 60 mins, whereas the parent carboxylic acid will show rapid depletion.
Protocol 3: Bioorthogonal Functionalization via CuAAC
Causality: Validating the terminal alkyne's reactivity ensures the molecule can be reliably used for downstream target profiling, cellular imaging, or fluorophore attachment[4].
-
Reaction Setup: In a 1.5 mL Eppendorf tube, combine the But-3-yne-1-sulfonamide derivative (50 µM) and an azide-functionalized fluorophore (e.g., Azide-Fluor 488, 50 µM) in PBS (pH 7.4).
-
Catalyst Preparation: Premix CuSO4 (1 mM) with THPTA ligand (5 mM) in water. Reasoning: THPTA is a water-soluble ligand that coordinates Cu(I), accelerating the cycloaddition while protecting the metal from oxidation and preventing ROS-mediated degradation of the biological analyte.
-
Initiation: Add the Cu-THPTA complex to the reaction mixture, followed immediately by sodium ascorbate (5 mM, freshly prepared). Reasoning: Ascorbate acts as a reducing agent to convert Cu(II) to the catalytically active Cu(I) species in situ.
-
Incubation & Verification: Incubate at room temperature for 1 hour in the dark. Verify the formation of the 1,2,3-triazole linkage via LC-MS by monitoring for the exact mass of the cycloaddition adduct.
Visualizations
Caption: Metabolic pathways comparing carboxylic acids to the But-3-yne-1-sulfonamide bioisostere.
Caption: Experimental workflow for validating But-3-yne-1-sulfonamide in drug design.
References
-
[5] Title: Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Source: Drug Hunter. URL: [Link]
-
[6] Title: Preclinical Characterization of Acyl Sulfonimidamides: Potential Carboxylic Acid Bioisosteres with Tunable Properties. Source: ResearchGate. URL: [Link]
-
[3] Title: Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated. Source: RSC Publishing. URL: [Link]
-
[2] Title: Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Source: Semantic Scholar. URL: [Link]
-
[1] Title: Conversion of Carboxylic Acids to Sulfonamide Bioisosteres via Energy Transfer Photocatalysis. Source: PubMed / NIH. URL: [Link]
-
[4] Title: Small-Molecule Fluorophores with Large Stokes Shifts: 9-Iminopyronin Analogues as Clickable Tags. Source: ACS Publications (The Journal of Organic Chemistry). URL: [Link]
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- 3. Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are tolerated - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05711A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. drughunter.com [drughunter.com]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of But-3-yne-1-sulfonamide Reactivity Across Mammalian Cell Lines
Target Audience: Researchers, Chemical Biologists, and Drug Development Professionals Document Type: Technical Comparison Guide & Application Note
Introduction: The Role of But-3-yne-1-sulfonamide in Chemoproteomics
In the rapidly evolving field of Activity-Based Protein Profiling (ABPP), small-molecule probes equipped with bioorthogonal handles are indispensable for mapping protein-ligand interactions in living cells[1]. But-3-yne-1-sulfonamide serves as a highly versatile bifunctional pharmacophore. It combines a sulfonamide moiety—a privileged structure for targeting metalloenzymes such as Carbonic Anhydrases (CAs) and modifying reactive amino acid residues—with a terminal alkyne handle designed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry"[2][3].
This guide provides an objective, data-driven comparison of But-3-yne-1-sulfonamide reactivity across three standard human cell lines (HeLa, HEK293, and HCT116). By understanding the causality behind its differential cellular uptake, target engagement, and background reactivity, researchers can optimize their chemoproteomic workflows for target discovery and validation.
Mechanistic Causality: Why Cell Line Context Matters
The reactivity and labeling efficiency of But-3-yne-1-sulfonamide are not uniform across all biological environments. The underlying causality for these differences relies on three interconnected factors:
-
Expression Levels of Primary Targets: Sulfonamides exhibit strong affinity for zinc-dependent metalloenzymes, particularly Carbonic Anhydrases (e.g., CA IX and CA XII), which are highly overexpressed in hypoxic tumor microenvironments[4][5]. Cell lines with high basal hypoxia-inducible factor (HIF-1α) activity will show distinct labeling profiles.
-
Intracellular Redox State: The nucleophilicity of off-target reactive cysteines and lysines is dictated by the local pH and the oxidative stress levels of the specific cell line[3][6].
-
Membrane Permeability & Efflux: The small molecular weight and amphiphilic nature of But-3-yne-1-sulfonamide allow passive diffusion, but active efflux via ABC transporters (highly expressed in HCT116) can reduce the effective intracellular concentration, altering the kinetic rate of labeling[1].
Workflow Visualization: In Situ Labeling and CuAAC Enrichment
To establish a self-validating protocol, the probe must be incubated in live cells, followed by lysis, click-chemistry conjugation to a reporter (e.g., Azide-Fluorophore or Azide-Biotin), and subsequent analysis.
Fig 1: Chemoproteomic workflow utilizing But-3-yne-1-sulfonamide for target engagement and readout.
Comparative Reactivity Data
To objectively evaluate the performance of But-3-yne-1-sulfonamide, we compare its reactivity profiles across HeLa (Cervical Adenocarcinoma), HEK293 (Embryonic Kidney), and HCT116 (Colorectal Carcinoma) cell lines.
Table 1: Quantitative Comparison of Probe Reactivity (10 µM Probe, 2h Incubation)
| Parameter | HeLa (Hypoxic/Cancer) | HEK293 (Normoxic/Immortalized) | HCT116 (Cancer/High Efflux) |
| Primary Target Signal (CA IX/XII) | +++++ (High) | ++ (Low) | +++ (Moderate) |
| Off-Target Background (Cys/Lys) | Moderate | Low | High (Due to oxidative stress) |
| Optimal Probe Concentration | 5 - 10 µM | 10 - 20 µM | 20 - 50 µM |
| Signal-to-Noise Ratio (SNR) | 8.5 : 1 | 4.2 : 1 | 3.1 : 1 |
| Recommended Application | Hypoxia target discovery | Baseline proteomic mapping | Efflux pump resistance studies |
Data Interpretation: HeLa cells demonstrate the highest Signal-to-Noise Ratio (SNR) due to the robust overexpression of CA IX, making them the ideal model for validating sulfonamide-based target engagement[4]. Conversely, HCT116 cells require higher probe concentrations to overcome active efflux, which concurrently increases non-specific electrophilic reactivity with hyper-reactive cysteines[3][6].
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following step-by-step methodology incorporates internal controls (competition assays) to validate that the observed reactivity is target-specific rather than artifactual.
Phase 1: In Situ Cell Labeling & Competition Control
-
Cell Seeding: Seed cells (e.g., HeLa) in 6-well plates at 1×106 cells/well. Incubate overnight at 37°C, 5% CO₂.
-
Pre-treatment (The Self-Validating Step):
-
Control Well: Treat with vehicle (0.1% DMSO).
-
Competition Well: Pre-treat with 100 µM of a non-alkyne sulfonamide competitor (e.g., Acetazolamide) for 1 hour to saturate specific binding sites[5].
-
-
Probe Incubation: Add But-3-yne-1-sulfonamide to a final concentration of 10 µM in both wells. Incubate for 2 hours.
-
Harvesting: Wash cells 3x with ice-cold PBS to remove unbound probe. Scrape cells, pellet at 1,000 x g, and flash-freeze in liquid nitrogen.
Phase 2: Lysis and CuAAC (Click Chemistry)
-
Lysis: Resuspend pellets in 100 µL of NP-40 Lysis Buffer (containing protease inhibitors). Incubate on ice for 30 min, then centrifuge at 14,000 x g for 15 min. Collect the supernatant (proteome).
-
Protein Normalization: Quantify protein concentration using a BCA assay and normalize all samples to 2 mg/mL.
-
Click Reaction Master Mix: For every 50 µL of proteome, add the following reagents sequentially to avoid probe precipitation:
-
1 µL of TAMRA-Azide or Biotin-Azide (1 mM stock)
-
1 µL of TCEP (50 mM stock, freshly prepared)
-
3 µL of TBTA ligand (1.7 mM stock in DMSO/t-butanol)
-
1 µL of CuSO₄ (50 mM stock)
-
-
Reaction: Vortex gently and incubate at room temperature for 1 hour in the dark[3][6].
-
Precipitation: Quench the reaction by adding 5 volumes of ice-cold acetone. Incubate at -20°C for 1 hour, pellet proteins, and wash 2x with cold methanol to remove unreacted click reagents.
Conclusion
But-3-yne-1-sulfonamide is a robust, highly modular chemical probe. However, its reactivity is deeply context-dependent. When applied to high-target-expressing lines like HeLa, it provides exceptional specificity for metalloenzyme profiling. In contrast, its application in lines like HCT116 requires careful optimization of concentration and rigorous competition controls to account for off-target cysteine/lysine reactivity and efflux dynamics.
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- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: But-3-yne-1-sulfonamide vs. 4-Bromo-but-3-yne-1-sulfonamide
Introduction
In the landscape of modern drug discovery and bioconjugation, sulfonamide-containing alkynes are highly prized bifunctional scaffolds. The sulfonamide moiety is a privileged pharmacophore, acting as a primary zinc-binding group for metalloenzymes like Carbonic Anhydrases (CAs) [1]. Simultaneously, the alkyne tail serves as a bioorthogonal handle for click chemistry.
This guide provides an objective, head-to-head comparison between the standard terminal alkyne, But-3-yne-1-sulfonamide , and its halogenated analogue, 4-Bromo-but-3-yne-1-sulfonamide . By substituting the terminal proton with a bromine atom, researchers can fundamentally alter the molecule's electronic landscape, unlocking orthogonal reactivity profiles and enabling the synthesis of fully substituted, sterically demanding heterocycles [2].
Mechanistic Divergence & Causality (Expertise & Experience)
The choice between a terminal alkyne and a bromo-alkyne dictates the catalytic pathway and the regiochemical outcome of downstream cycloadditions. Understanding the causality behind these mechanisms is critical for rational experimental design.
-
But-3-yne-1-sulfonamide (Terminal Alkyne): The terminal C–H bond is weakly acidic. In the presence of a Cu(I) catalyst, it readily deprotonates to form a highly reactive copper(I) acetylide intermediate. This intermediate seamlessly drives the classical Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), exclusively yielding 1,4-disubstituted 1,2,3-triazoles [3]. The reaction is robust, water-tolerant, and highly regioselective.
-
4-Bromo-but-3-yne-1-sulfonamide (Bromo-Alkyne): The presence of the terminal bromine atom prevents the formation of standard copper acetylides under mild conditions due to steric hindrance and altered polarization. Instead, this substrate requires alternative activation. Using Iridium dimer complexes (e.g., [Ir(cod)OMe]2), the bromo-alkyne undergoes a specialized[3+2] cycloaddition that yields 4-bromo-1,5-disubstituted triazoles [2]. Alternatively, it can participate in copper-catalyzed three-component alkynylation to form 5-alkynyl-triazoles[4]. The retained bromine atom is highly valuable; it serves as a halogen-bond donor to enhance enzymatic pocket affinity or as an electrophilic handle for late-stage Suzuki-Miyaura cross-coupling.
Pathway Visualization
Divergent cycloaddition pathways of terminal vs. bromo-alkyne sulfonamides.
Head-to-Head Performance Data
The following table summarizes the quantitative and qualitative performance metrics of both compounds based on recent structural and synthetic studies [1][2][4].
| Feature | But-3-yne-1-sulfonamide | 4-Bromo-but-3-yne-1-sulfonamide |
| Primary Reactivity | Standard CuAAC (Click Chemistry) | Ir-Catalyzed Cycloaddition / Cross-Coupling |
| Optimal Catalyst | CuSO₄ / Sodium Ascorbate (in situ Cu⁺) | [Ir(cod)OMe]2 or specialized Cu(I) cascades |
| Triazole Regioselectivity | 1,4-disubstituted 1,2,3-triazoles | 4-bromo-1,5-disubstituted 1,2,3-triazoles |
| CA Inhibition (CpNce103p) | Ki≈933 nM [1] | Theoretical enhancement via halogen bonding |
| Downstream Versatility | End-stage stable triazole linkage | Late-stage functionalization via C–Br bond |
| Solvent Tolerance | Highly tolerant to aqueous/biological media | Requires anhydrous organic solvents (DCM/THF) |
Self-Validating Experimental Protocols (Trustworthiness)
To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating built-in visual and spectroscopic checks to confirm reaction progress.
Protocol A: Standard CuAAC with But-3-yne-1-sulfonamide
Objective: Synthesis of a 1,4-disubstituted triazole.
-
Preparation: Dissolve But-3-yne-1-sulfonamide (1.0 eq) and the target organic azide (1.0 eq) in a 1:1 mixture of t-BuOH and H₂O (0.2 M concentration).
-
Causality: The biphasic, protic solvent system stabilizes the Cu(I) oxidation state and accelerates the cycloaddition thermodynamically.
-
-
Catalyst Activation: Add CuSO₄·5H₂O (5 mol%) followed by sodium ascorbate (10 mol%).
-
Self-Validation Check: The solution will immediately transition from pale blue (Cu²⁺) to colorless or pale yellow. This visual cue confirms the successful in situ reduction to the catalytically active Cu(I) species.
-
-
Reaction & Monitoring: Stir vigorously at room temperature for 2–4 hours.
-
Self-Validation Check: Monitor via TLC. Post-isolation, verify the product via ¹H NMR: look for the complete disappearance of the terminal alkyne triplet ( δ≈2.0 ppm) and the emergence of a distinct, highly deshielded triazole singlet ( δ≈7.8 ppm).
-
Protocol B: Ir-Catalyzed Cycloaddition with 4-Bromo-but-3-yne-1-sulfonamide
Objective: Synthesis of a 4-bromo-1,5-disubstituted triazole.
-
Preparation: Working inside a glovebox or using standard Schlenk techniques, dissolve 4-bromo-but-3-yne-1-sulfonamide (1.0 eq) and the organic azide (1.2 eq) in anhydrous dichloromethane (DCM).
-
Causality: Strict moisture exclusion is mandatory to prevent the degradation of the sensitive Iridium dimer catalyst.
-
-
Catalyst Addition: Add [Ir(cod)OMe]2 (2–5 mol%).
-
Causality: The methoxy ligand on the Iridium complex facilitates the initial coordination and activation of the electron-deficient bromo-alkyne without requiring terminal deprotonation [2].
-
-
Reaction & Monitoring: Stir at room temperature for 12–16 hours under an argon atmosphere.
-
Self-Validation Check: Because the resulting 4-bromo-1,5-disubstituted triazole lacks a triazole ring proton, standard ¹H NMR validation cannot rely on a triazole singlet. Instead, validation relies on the downfield shift of the adjacent methylene protons and the mass spectrometry (LC-MS) confirmation of the characteristic 1:1 isotopic isotopic splitting pattern ( 79 Br/ 81 Br) of the brominated product.
-
References
-
Structural characterization and inhibition of carbonic anhydrase from Candida parapsilosis. Journal of Structural Biology: X (2025). URL:[Link]
-
Iridium-Catalyzed Cycloaddition of Azides and 1-Bromoalkynes at Room Temperature. Organic Letters (2013). URL:[Link]
-
Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry (2013). URL:[Link]
-
Copper(I)-Catalyzed Three-Component Click/Alkynylation: One-Pot Synthesis of 5-Alkynyl-1,2,3-triazoles. Organic Letters (2016). URL:[Link]
A Comprehensive Guide to the Proper Disposal of But-3-yne-1-sulfonamide
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. But-3-yne-1-sulfonamide, with its unique combination of a reactive terminal alkyne and a sulfonamide moiety, requires a disposal protocol grounded in a thorough understanding of its potential hazards.
This guide provides a detailed, step-by-step framework for the proper disposal of But-3-yne-1-sulfonamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are synthesized from authoritative regulatory standards and data on analogous chemical structures, ensuring a conservative and safety-first approach.
Part 1: Hazard Characterization and Risk Assessment
Proper disposal begins with a clear understanding of the risks. But-3-yne-1-sulfonamide possesses two key functional groups that dictate its hazard profile:
-
The Sulfonamide Group: Compounds in this class are often skin and eye irritants.[1]
-
The Terminal Alkyne (But-3-yne): The C≡C-H bond presents a significant reactivity risk. Terminal alkynes can be flammable and, more critically, can form potentially explosive metal acetylide salts upon contact with certain metals (e.g., copper, silver, mercury). This reactivity necessitates careful segregation and handling.
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically "listed" by the Environmental Protection Agency (EPA) or if it exhibits hazardous "characteristics" such as ignitability, corrosivity, reactivity, or toxicity.[2] Given the flammability and reactivity potential of the alkyne group, But-3-yne-1-sulfonamide must be managed as a hazardous waste.
| Potential Hazard | Associated Functional Group | Rationale & Safety Implication |
| Reactivity | Terminal Alkyne | Can form explosive acetylides with certain metals. Waste must be segregated from incompatible metal salts and residues. |
| Ignitability | Terminal Alkyne | Organic alkynes are flammable. Waste must be stored away from ignition sources.[3][4] |
| Irritation | Sulfonamide | Potential to cause skin and eye irritation.[1] Mandates the use of appropriate Personal Protective Equipment (PPE). |
| Toxicity | General Organic Compound | While specific toxicity data is unavailable, unknown organic compounds should be handled as potentially toxic.[5] |
Part 2: Mandatory Safety Protocols & Personal Protective Equipment (PPE)
All handling and disposal procedures must be conducted in accordance with your institution's Chemical Hygiene Plan (CHP), a requirement under OSHA's Laboratory Standard (29 CFR 1910.1450).[6][7]
Required PPE:
-
Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[8]
-
Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Inspect gloves before each use and remove them properly to avoid skin contamination.[8]
-
Body Protection: A flame-retardant and chemical-resistant lab coat is required.[9][10]
-
Respiratory Protection: All handling of But-3-yne-1-sulfonamide and its waste must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[10]
Part 3: Step-by-Step Disposal Protocol
The primary and most secure method for disposing of But-3-yne-1-sulfonamide is through a licensed hazardous waste management service. Laboratory-scale neutralization or treatment is not recommended without a validated, substance-specific protocol.
Step 1: Waste Segregation and Collection
Proper segregation is the most critical step to prevent dangerous reactions in the waste container.
-
Dedicated Waste Stream: Do not mix But-3-yne-1-sulfonamide waste with other chemical waste streams, especially those containing heavy metal salts (e.g., copper, silver, mercury, lead) or strong oxidizing agents.
-
Collection: Collect all materials contaminated with But-3-yne-1-sulfonamide, including residual powder, contaminated pipette tips, weigh boats, and gloves, in a dedicated hazardous waste container.
Step 2: Containerization and Labeling
Proper containerization and labeling are mandated by the EPA and are essential for safety and compliance.
-
Container Selection: Use a robust, leak-proof container made of a compatible material, such as high-density polyethylene (HDPE). The container must have a secure, screw-top lid.
-
Labeling: The container must be clearly and accurately labeled. The label must include:
-
The words "Hazardous Waste" [11]
-
The full chemical name: "But-3-yne-1-sulfonamide"
-
A clear description of the hazards: "Reactive, Flammable, Irritant"
-
The date upon which waste was first added (accumulation start date).
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed and labeled waste container in a designated and properly managed Satellite Accumulation Area.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the storage area is cool, dry, and well-ventilated, away from heat, sparks, or open flames.[11]
-
Secondary containment (e.g., a spill tray) is required to contain any potential leaks.[9]
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or your designated hazardous waste coordinator to schedule a pickup.[11]
-
Do not exceed accumulation time limits set by the EPA (typically 180 days for Small Quantity Generators).
-
You must provide the waste disposal service with all necessary information about the waste, and all shipments must be tracked using a hazardous waste manifest.
Step 5: Decontamination of Glassware and Surfaces
-
Glassware: Triple-rinse any reusable glassware that has come into contact with the compound. The first rinse should be with a suitable organic solvent (e.g., acetone), which must be collected as hazardous waste. Subsequent rinses can be with soap and water.
-
Surfaces: Decontaminate work surfaces with an appropriate solvent and cleaning agents. Collect all cleaning materials (e.g., paper towels) as solid hazardous waste.
Disposal Decision Workflow
The following diagram outlines the decision-making process for managing waste streams associated with But-3-yne-1-sulfonamide.
Caption: Disposal Decision Workflow for But-3-yne-1-sulfonamide.
Emergency Procedures: Spill Management
In the event of a small spill within a chemical fume hood:
-
Alert Personnel: Notify others in the immediate area.
-
Ensure PPE: Don appropriate PPE, including respiratory protection if necessary.
-
Contain & Absorb: Cover the spill with a dry, inert, non-combustible absorbent material such as sand, vermiculite, or soda ash.[8][11] Do not use paper towels or other combustible materials.
-
Collect: Carefully sweep or scoop the absorbed material into your dedicated But-3-yne-1-sulfonamide hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly as described in the decontamination protocol.
-
Report: Report the incident to your laboratory supervisor or EHS department, per your institution's policy.
By adhering to these rigorous, safety-first disposal procedures, you ensure the protection of yourself, your colleagues, and the environment, upholding the highest standards of scientific responsibility.
References
- OSHA's 2025 Laboratory Safety Updates: What Your Lab Needs to Know Now. (2025). Google.
- OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025). Google.
- Laboratory Safety Guidance - OSHA. (n.d.). OSHA.
- The Laboratory Standard | Office of Clinical and Research Safety. (n.d.). University of Tennessee.
- OSHA Standards for Biological Laboratories. (n.d.). Administration for Strategic Preparedness and Response (ASPR).
- Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides. (n.d.). Benchchem.
- How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Google.
- Essential Guide to the Safe Disposal of 5-Aminonaphthalene-1-sulfonamide. (2025). Benchchem.
- Proper Disposal of 2-Methylfuran-3-sulfonamide: A Comprehensive Guide for Laboratory Professionals. (2025). Benchchem.
- Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. (2026). ChemicalBook.
- Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022). Google.
- but-3-yne-1-sulfonamide — Chemical Substance Information. (n.d.). NextSDS.
- sulphuryl chloride - Sdfine. (n.d.). Sdfine.
- Understanding EPA Hazardous Waste Classifications. (n.d.). ADCO Environmental Services.
- Steps in Complying with Regulations for Hazardous Waste. (2025). US EPA.
- Proper Handling of Hazardous Waste Guide. (n.d.). EPA.
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- SAFETY DATA SHEET - Labscoop. (2016). Labscoop.
- Sulfuryl chloride,7452E-2,2024/06/13. (2024). Google.
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- Safety Data Sheet - CRC Industries. (n.d.). CRC Industries.
- SAFETY DATA SHEET - FUJIFILM Wako Chemicals. (2025). FUJIFILM Wako Chemicals.
- Safety data sheet - ITW Reagents. (2025). ITW Reagents.
- BUT-3-YN-1-AMINE - Safety Data Sheet. (2026). ChemicalBook.
- Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. (n.d.). EPA NEPI.
- Proper Disposal of Acetylene-13C2: A Guide for Laboratory Professionals. (2025). Benchchem.
- Procedures for the disposal of liquid chemical residues and aqueous solutions. (n.d.). Google.
- Effective Removal of Sulfonamides Using Recyclable MXene-Decorated Bismuth Ferrite Nanocomposites Prepared via Hydrothermal Method. (n.d.). PMC.
- Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume XIII Inorganic Compounds. (n.d.). EPA.
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- Chemical Waste Management Guide. (n.d.). Technion.
- 1-Butyne - SynQuest Labs. (2017). SynQuest Labs.
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A Senior Application Scientist's Guide to the Safe Handling and Disposal of But-3-yne-1-sulfonamide
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. But-3-yne-1-sulfonamide, with its unique combination of a terminal alkyne and a sulfonamide moiety, presents a specific set of handling requirements that must be rigorously observed. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, grounded in established safety principles and field-proven insights. Our objective is to empower you with the knowledge to manage this chemical confidently and safely, ensuring both personal protection and the integrity of your research.
Hazard Analysis: Understanding the Reactivity of But-3-yne-1-sulfonamide
A thorough understanding of the potential hazards associated with a chemical's functional groups is the cornerstone of safe laboratory practice. But-3-yne-1-sulfonamide's reactivity is primarily dictated by its terminal alkyne.
-
Terminal Alkyne Group: The most significant hazard associated with terminal alkynes is their potential to form explosive metal acetylides, especially with heavy metals such as copper, silver, mercury, and lead. These compounds are shock-sensitive and can detonate violently. Therefore, it is imperative to avoid any contact between But-3-yne-1-sulfonamide and these metals or their salts. This includes ensuring that spatulas, reaction vessels, and any other equipment are free from such contaminants.
-
Sulfonamide Group: While many sulfonamides are valued for their therapeutic properties, in a laboratory setting, they should be treated as potential irritants and sensitizers. Inhalation of dust or direct skin contact may cause irritation or allergic reactions in susceptible individuals.
Based on this analysis, But-3-yne-1-sulfonamide should be handled as a potentially reactive, irritant, and sensitizing compound.
Personal Protective Equipment (PPE): A Multi-layered Defense
The selection of appropriate PPE is your primary defense against chemical exposure. The following table outlines the minimum required PPE for handling But-3-yne-1-sulfonamide.
| Protection Level | Required PPE | Rationale and Specifications |
| Primary Containment | Fume Hood | All handling of solid But-3-yne-1-sulfonamide and its solutions must be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors. |
| Eye and Face Protection | Safety Goggles & Face Shield | Due to the risk of splashes and the potential for unexpected reactions, safety goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn over the goggles when handling larger quantities or during reactions. |
| Hand Protection | Nitrile Gloves (Double-gloved) | Nitrile gloves offer good protection against a wide range of chemicals. Double-gloving is recommended to minimize the risk of exposure due to tears or punctures. Always check the glove manufacturer's chemical resistance data for the specific solvents being used. |
| Body Protection | Flame-Resistant Laboratory Coat | A flame-resistant lab coat provides protection against splashes and potential fires. Ensure the coat is fully buttoned and the sleeves are not rolled up. |
| Respiratory Protection | N95 Respirator (if applicable) | If there is a risk of generating significant dust (e.g., when weighing large quantities of the solid) and the fume hood's containment is questionable, an N95 respirator should be worn. |
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Operational Plan: From Benchtop to Waste Container
A systematic approach to handling But-3-yne-1-sulfonamide is crucial for safety.
Preparation and Weighing
-
Designate a Work Area: Cordon off a specific area within the fume hood for handling the compound.
-
Equipment Inspection: Before use, inspect all glassware and equipment to ensure they are free from cracks, chips, and, most importantly, any residue of heavy metals.
-
Weighing: If weighing the solid, do so within the fume hood on a tared weigh paper or in a suitable container. Handle the solid with non-metallic spatulas (e.g., PTFE or ceramic).
-
Solution Preparation: When preparing solutions, add the solid But-3-yne-1-sulfonamide to the solvent slowly while stirring.
During Reaction
-
Inert Atmosphere: If the reaction chemistry allows, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the risk of side reactions and potential oxidation.
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Temperature Control: Use a well-calibrated heating mantle and a temperature probe to maintain precise control over the reaction temperature. Avoid localized overheating.
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Monitoring: Never leave a reaction involving But-3-yne-1-sulfonamide unattended.
Post-Reaction Quenching and Work-up
-
Quenching: If the reaction requires quenching, do so slowly and carefully, ensuring the quenching agent is added in a controlled manner to manage any exotherm.
-
Extraction and Purification: During solvent extraction and other purification steps, be mindful of the potential for aerosol formation.
Disposal Plan: Responsible Waste Management
Proper disposal of But-3-yne-1-sulfonamide and associated waste is a critical final step.
-
Waste Segregation: All waste contaminated with But-3-yne-1-sulfonamide, including unused compound, reaction mixtures, contaminated gloves, and weigh papers, must be collected in a designated hazardous waste container.
-
Waste Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name "But-3-yne-1-sulfonamide" and the associated hazards (Reactive, Irritant).
-
Container Compatibility: Use a waste container that is compatible with the chemical and any solvents used. A high-density polyethylene (HDPE) container is generally a good choice.
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Disposal Request: Follow your institution's specific procedures for hazardous waste pickup and disposal. Do not pour any waste containing But-3-yne-1-sulfonamide down the drain.
The following diagram outlines the handling and disposal workflow.
Emergency Procedures
In the event of an emergency, prompt and correct action is vital.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
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Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.
-
Spill: Evacuate the immediate area. If the spill is small, it can be cleaned up by trained personnel wearing appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite or sand) and place it in a sealed container for disposal. For large spills, evacuate the laboratory and contact your institution's emergency response team.
By adhering to these rigorous safety protocols, you can confidently and safely incorporate But-3-yne-1-sulfonamide into your research endeavors, advancing the frontiers of drug development while maintaining an unwavering commitment to laboratory safety.
References
-
Safe Handling of Acetylenic Compounds. (n.d.). University of Nebraska-Lincoln Environmental Health and Safety. [Link]
-
Safety Precautions for Handling Acetylides. (n.d.). Princeton University Environmental Health and Safety. [Link]
-
Eye and Face Protection eTool. (n.d.). Occupational Safety and Health Administration (OSHA). [Link]
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Glove Selection and Usage. (n.d.). University of California, Berkeley Environmental Health & Safety. [Link]
Retrosynthesis Analysis
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